N-Desmethyl Rilmazolam
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H13Cl2N5O |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide |
InChI |
InChI=1S/C18H13Cl2N5O/c1-21-18(26)17-23-15-9-22-16(11-4-2-3-5-13(11)20)12-8-10(19)6-7-14(12)25(15)24-17/h2-8H,9H2,1H3,(H,21,26) |
InChI Key |
PVNXUCAAXXYFKB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NN2C(=N1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation of the Chemical Structure of N-Desmethyl Rilmazolam: A Technical Guide
Abstract: This document provides a comprehensive technical overview of the methodologies and data integral to the chemical structure elucidation of N-Desmethyl Rilmazolam, a principal active metabolite of the prodrug Rilmazafone.[1][2][3] Intended for researchers, medicinal chemists, and forensic toxicologists, this guide details the metabolic pathway, analytical techniques, and confirmatory synthesis involved in its identification and characterization. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.
Chemical Identity and Physicochemical Properties
This compound is categorized as a triazolobenzodiazepine, a class of compounds known for their sedative and anxiolytic properties.[4][5] It is not administered directly but is formed in vivo following the administration of Rilmazafone.[6] The fundamental chemical and physical properties are summarized in Table 1.
| Property | Value |
| IUPAC Name | 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][4][5]triazolo[1,5-a][4][5]benzodiazepine-2-carboxamide[3][4][7] |
| Molecular Formula | C₁₈H₁₃Cl₂N₅O[3][4][7] |
| Molecular Weight | 386.2 g/mol [4] |
| Exact Mass | 385.0497 u[7] |
| CAS Number | 50330-93-3[3][5][7] |
| Physical State | Solid at room temperature[4][7] |
| Solubility | Soluble in Acetonitrile, Chloroform, and Methanol[3][4] |
Table 1: Chemical Identifiers and Properties of this compound.
The elemental composition, critical for confirmation via high-resolution mass spectrometry and combustion analysis, is presented in Table 2.
| Element | Percentage (%) |
| Carbon (C) | 55.98[7] |
| Hydrogen (H) | 3.39[7] |
| Chlorine (Cl) | 18.36[7] |
| Nitrogen (N) | 18.13[7] |
| Oxygen (O) | 4.14[7] |
Table 2: Elemental Analysis of this compound.
Metabolic Pathway and Formation
The formation of this compound is a multi-step enzymatic process that begins after the ingestion of the water-soluble prodrug, Rilmazafone.[1][6]
-
Activation of Rilmazafone: The process is initiated in the small intestine, where aminopeptidase enzymes hydrolyze Rilmazafone.[1][6] This step involves desglycylation (the removal of a glycine group).[1][2]
-
Formation of Rilmazolam (M-1): The resulting intermediate undergoes spontaneous cyclization to form the first active metabolite, Rilmazolam.[1][2]
-
Formation of this compound (M-2): Subsequently, Rilmazolam undergoes N-demethylation, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver, to yield this compound.[1]
Methodologies for Structure Elucidation
The definitive identification of this compound from biological matrices relies on a combination of advanced analytical techniques.[8] The primary methods involve chromatographic separation coupled with mass spectrometric detection.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the foremost technique for both the identification and precise quantification of this compound in biological samples like blood and urine.[1][10] It offers high sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Considered a reference method for benzodiazepine analysis, GC-MS provides robust identification based on mass spectra, which can be compared against spectral libraries.[3][9]
-
Nuclear Magnetic Resonance (NMR): While MS provides mass and fragmentation data, NMR is essential for unequivocally determining the exact molecular structure, including the specific site of demethylation, by analyzing the chemical environment of each atom.[8]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule and its fragments, allowing for the calculation of the elemental formula and confirming the identity against theoretical values.[11]
Experimental Protocols
A robust analytical workflow is critical for isolating and identifying metabolites. The following protocols are representative of standard practices in the field.
The objective is to extract the analytes from a complex biological matrix (e.g., plasma or urine) and remove endogenous interferences.
-
Sample Pre-treatment: Centrifuge 1 mL of the biological sample (e.g., plasma) to pellet proteins. Dilute the supernatant with a buffer solution (e.g., phosphate buffer, pH 6.0).
-
Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol and then the buffer solution.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute the target analyte, this compound, using an appropriate organic solvent or solvent mixture (e.g., ethyl acetate/methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
The following table outlines typical parameters for the quantitative analysis of this compound.
| Parameter | Description |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system. |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B to ensure separation from other metabolites. |
| Flow Rate | 0.2 - 0.4 mL/min. |
| MS System | Triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+). |
| Scan Type | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Precursor ion (m/z for this compound) to specific product ions for quantification and qualification. |
Table 3: Representative LC-MS/MS Instrumental Parameters.
Data Presentation and Interpretation
In an MS/MS experiment, the parent molecule of this compound would be selected in the first quadrupole. Collision-induced dissociation would then generate a characteristic fragmentation pattern. This pattern is compared to that of its precursor, Rilmazolam, to confirm the loss of a methyl group (a mass difference of approximately 14 Da between the parent compounds) and verify the integrity of the core triazolobenzodiazepine structure.
Quantitative analysis is crucial in forensic toxicology. A study involving fatal intoxications with Rilmazafone reported concentrations of its metabolites in femoral blood, providing valuable data for forensic interpretation.[11]
| Case ID | Analyte | Concentration in Femoral Blood (ng/g) |
| Case 1 | Rilmazolam | 7.9[11] |
| This compound | 65 [11] | |
| di-desmethyl rilmazolam | 170[11] | |
| Case 2 | Rilmazolam | 1.7[11] |
| This compound | 1.4 [11] | |
| di-desmethyl rilmazolam | 70[11] |
Table 4: Example of Quantitative Findings in Forensic Toxicology Cases.
Confirmatory Synthesis
To finalize the structure elucidation, a reference standard of this compound is required.[12] This is typically achieved through targeted chemical synthesis. A common strategy involves the N-demethylation of a Rilmazolam precursor.[13] The synthetic standard is then analyzed using the same analytical methods (LC-MS/MS, NMR) as the isolated metabolite. An exact match in retention time, mass spectra, and NMR spectra provides unequivocal confirmation of the structure.[12]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Buy this compound [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rilmazafone - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of N-Desmethyl Rilmazolam on GABA-A Receptors
This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, a potent active metabolite of the pro-drug Rilmazafone, focusing on its interaction with γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3]
Introduction: this compound
This compound is a triazolobenzodiazepine and a principal active metabolite of Rilmazafone, a hypnotic agent.[2][3][4] Rilmazafone itself is a pro-drug that, after administration, is metabolized in the body to form several active benzodiazepine metabolites, including Rilmazolam, this compound, and Di-desmethyl Rilmazolam.[1][5][6][7] These metabolites are responsible for the pharmacological effects of the parent compound.[1] The primary target for this compound and other benzodiazepines is the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][8][9]
Core Mechanism of Action at the GABA-A Receptor
The pharmacological effects of this compound are mediated through its action as a positive allosteric modulator of the GABA-A receptor.
GABA-A Receptor Function: GABA-A receptors are pentameric ligand-gated ion channels, typically composed of two α, two β, and one γ subunit.[10][11] When the endogenous neurotransmitter GABA binds to its sites (at the α/β subunit interface), it induces a conformational change that opens a central chloride (Cl⁻) ion channel.[10] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[10]
Positive Allosteric Modulation: this compound, like other benzodiazepines, does not activate the GABA-A receptor directly. Instead, it binds to a distinct allosteric site, known as the benzodiazepine (BZD) binding site, located at the interface between the α and γ subunits.[11][12] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding site.[8] By potentiating the effect of GABA, this compound increases the frequency of chloride channel opening, leading to enhanced chloride influx and a stronger inhibitory signal.[1] This enhanced neuronal inhibition underlies the sedative, hypnotic, and anxiolytic effects of the compound.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Quantitative Data: Receptor Binding Affinity
The active metabolites of Rilmazafone exhibit potent pharmacological activity due to their high affinity for benzodiazepine receptors.[1] Quantitative structure-activity relationship (QSAR) models are also utilized to predict the binding affinity of new designer benzodiazepines.[9]
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| Rilmazafone Metabolites* | Benzodiazepine Receptors | 0.9 to 2.1 nM | [6] |
Note: This range includes Rilmazolam, this compound, and Di-desmethyl Rilmazolam.
Experimental Protocols
The characterization of this compound's mechanism of action relies on established in-vitro methodologies.
Radioligand Binding Assays
This technique is fundamental for determining the binding affinity of a compound to a specific receptor.[1]
-
Objective: To quantify the affinity (expressed as the inhibition constant, Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.
-
Methodology:
-
Tissue Preparation: Brain tissue membranes (e.g., from rat cortex), which are rich in GABA-A receptors, are prepared and homogenized.
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand that specifically binds to the benzodiazepine site (e.g., [³H]flunitrazepam).
-
Competition: Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.
-
Separation & Counting: After reaching equilibrium, the bound and free radioligand are separated via rapid filtration. The radioactivity of the filters (representing the bound ligand) is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A lower Ki value signifies a higher binding affinity.[1]
-
Electrophysiological Characterization (Patch-Clamp)
This method directly measures the functional consequences of the compound's binding on the GABA-A receptor's ion channel activity.[1]
-
Objective: To determine if this compound modulates the GABA-induced chloride current and to quantify its efficacy.
-
Methodology:
-
Cell Preparation: Neurons or cell lines (e.g., HEK293 cells) expressing specific GABA-A receptor subtypes are cultured.
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration), allowing for the measurement of ion currents flowing across the membrane.
-
GABA Application: A baseline current is established, and then GABA is applied to the cell, causing the GABA-A receptors to open and generating an inward chloride current (under typical recording conditions).
-
Co-application: this compound is applied to the cell, followed by a co-application of this compound and GABA.
-
Data Analysis: The amplitude of the GABA-induced current in the presence of this compound is compared to the current induced by GABA alone. An increase in current amplitude indicates positive allosteric modulation. Dose-response curves can be generated to calculate the EC50 (the concentration of the compound that produces 50% of its maximal effect).[1]
-
Caption: Experimental workflow for characterizing this compound's mechanism.
Conclusion
This compound functions as a potent, high-affinity positive allosteric modulator of GABA-A receptors. Its mechanism of action involves binding to the benzodiazepine site on the receptor complex, which enhances the inhibitory effects of the endogenous neurotransmitter GABA. This potentiation of GABAergic neurotransmission is the molecular basis for its sedative and hypnotic properties. The characterization of its high binding affinity and functional efficacy is determined through standard pharmacological techniques, including radioligand binding assays and electrophysiological recordings.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Rilmazolam - Wikipedia [en.wikipedia.org]
- 5. Rilmazafone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genesispub.org [genesispub.org]
- 12. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolism of Rilmazafone to N-Desmethyl Rilmazolam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Rilmazafone is a water-soluble pro-drug that is rapidly converted to the active benzodiazepine, Rilmazolam (M-1), after administration.[1] This initial activation occurs primarily in the small intestine, mediated by aminopeptidases.[2] Subsequently, Rilmazolam undergoes further metabolism in the liver, primarily through demethylation, to form N-Desmethyl Rilmazolam (M-2) and Di-Desmethyl Rilmazolam (M-3).[3] The N-desmethyl metabolite, in particular, is a significant contributor to the overall pharmacological effect. Understanding the in vitro metabolic fate of Rilmazafone is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patients.
This guide focuses on the in vitro methodologies used to characterize the metabolic conversion of Rilmazafone to this compound. It provides a detailed framework for conducting such studies, from experimental design to data analysis, and includes visual representations of the metabolic pathway and experimental workflows.
Metabolic Pathway of Rilmazafone
The metabolic cascade of Rilmazafone involves an initial activation step followed by sequential demethylation reactions. The principal pathway leading to the formation of this compound is depicted below.
Quantitative Data
While specific in vitro kinetic parameters for the conversion of Rilmazafone to this compound are not extensively documented in the public domain, valuable insights can be drawn from in vivo data and studies on analogous benzodiazepines.
In Vivo Metabolite Concentrations in Postmortem Blood
A forensic toxicology report on fatal intoxications involving Rilmazafone provides crucial in vivo data on the relative concentrations of its metabolites.[3] This data underscores the significance of the N-demethylation pathway.
| Case | Rilmazolam (M-1) (ng/g) | This compound (M-2) (ng/g) | Di-Desmethyl Rilmazolam (M-3) (ng/g) |
| Case 1 | 7.9 | 65 | 170 |
| Case 2 | 1.7 | 1.4 | 70 |
Data sourced from Kronstrand et al. (2023).[3]
Representative In Vitro Kinetic Data for Benzodiazepine N-Demethylation
To provide a framework for the expected kinetic profile of Rilmazolam N-demethylation, the following table presents Michaelis-Menten kinetic parameters for the N-demethylation of diazepam, a well-characterized benzodiazepine, in human liver microsomes. The formation of N-desmethyldiazepam is primarily mediated by CYP3A4 and CYP2C19, the same enzyme families implicated in the metabolism of many benzodiazepines.[4]
| Substrate | Metabolite | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) |
| Diazepam | N-Desmethyldiazepam | 100 - 400 | Varies (e.g., 0.2 - 1.2) |
Data is representative and sourced from studies on diazepam metabolism in human liver microsomes.[5] It is important to note that these values can exhibit significant inter-individual variability.
Experimental Protocols
This section details the methodologies for conducting in vitro metabolism studies of Rilmazafone using human liver microsomes (HLMs) and for the subsequent quantitative analysis of the parent drug and its metabolites.
In Vitro Metabolism with Human Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability and metabolite formation of Rilmazafone in a microsomal environment.
Objective: To determine the rate of disappearance of Rilmazolam and the formation of this compound in the presence of human liver microsomes.
Materials:
-
Rilmazafone, Rilmazolam, and this compound analytical standards
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Rilmazolam in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mM.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a working solution of HLMs in phosphate buffer at a final protein concentration of 0.5-1.0 mg/mL.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the HLMs, phosphate buffer, and MgCl₂ at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the Rilmazolam working solution to achieve a final substrate concentration typically ranging from 1 to 100 µM.
-
Immediately add the NADPH regenerating system to start the reaction.
-
Incubate the mixture at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard to the aliquot.
-
Vortex the mixture vigorously to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Quantitative Analysis by LC-MS/MS
A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the simultaneous quantification of Rilmazafone, Rilmazolam, and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Rilmazafone, Rilmazolam, this compound, and the internal standard need to be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Rilmazafone | To be determined | To be determined |
| Rilmazolam | To be determined | To be determined |
| This compound | To be determined | To be determined |
| Internal Standard | To be determined | To be determined |
Note: The exact m/z values need to be determined experimentally by infusing standard solutions of each analyte into the mass spectrometer.
Data Analysis:
-
Peak areas of the analytes and the internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
-
The concentrations of the analytes in the in vitro samples are determined from the calibration curve.
-
The rate of metabolite formation can be calculated from the slope of the concentration versus time plot during the linear phase of the reaction.
Conclusion
This technical guide provides a comprehensive framework for investigating the in vitro metabolism of Rilmazafone to its active metabolite, this compound. The provided protocols for in vitro incubation with human liver microsomes and quantitative analysis by LC-MS/MS offer a robust starting point for researchers. While specific kinetic data for Rilmazafone's N-demethylation is not yet widely published, the information on related benzodiazepines serves as a valuable reference. The methodologies and information presented herein are intended to facilitate further research into the metabolic profile of Rilmazafone and aid in the development of new chemical entities with improved pharmacokinetic and pharmacodynamic properties.
References
- 1. Triazolam biotransformation by human liver microsomes in vitro: effects of metabolic inhibitors and clinical confirmation of a predicted interaction with ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic activation of benzodiazepines by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diazepam metabolism by human liver microsomes is mediated by both S-mephenytoin hydroxylase and CYP3A isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of diazepam in vitro by human liver. Independent variability of N-demethylation and C3-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of N-Desmethyl Rilmazolam Reference Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the N-Desmethyl Rilmazolam reference standard. This compound is a significant active metabolite of the pro-drug Rilmazafone, a triazolobenzodiazepine.[1][2] The availability of a well-characterized reference standard is crucial for accurate quantification in pharmacokinetic, toxicological, and clinical studies. This document outlines detailed methodologies for its synthesis, purification, and characterization using various analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its handling, storage, and use in analytical method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][2][3]triazolo[1,5-a][1][3]benzodiazepine-2-carboxamide | [2][3][4][5] |
| Molecular Formula | C₁₈H₁₃Cl₂N₅O | [2][3][4][5] |
| Molecular Weight | 386.2 g/mol | [2][3][4][5] |
| CAS Number | 50330-93-3 | [3][4][5] |
| Appearance | Solid | [4] |
| Solubility | Soluble in Acetonitrile, Chloroform, Methanol, and DMSO. | [2][3][5] |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. | [4] |
Synthesis of this compound
Proposed Synthesis Pathway
The logical flow for the synthesis of the this compound reference standard begins with the pro-drug Rilmazafone, which is first metabolized or chemically converted to Rilmazolam, followed by N-demethylation.
Experimental Protocol: Microwave-Assisted N-Demethylation of Rilmazolam (General Method)
This protocol is a general guideline adapted from methods for analogous compounds and would require optimization for this compound.
-
Reaction Setup: In a microwave-safe reaction vessel, dissolve Rilmazolam (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add a demethylating agent. A common method involves the use of a strong nucleophile or a reagent that facilitates the removal of the methyl group.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 150-200 °C) for a specified time (e.g., 30-60 minutes). The optimal conditions need to be determined experimentally.
-
Work-up: After cooling, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound.
Purification and Characterization
The purification of the synthesized this compound to a reference standard grade (>98% purity) is critical.[1] Preparative HPLC is the method of choice for achieving high purity. The characterization of the purified compound involves a battery of analytical techniques to confirm its identity and purity.
Experimental Workflow for Purification and Characterization
The following diagram illustrates the workflow for obtaining and characterizing the this compound reference standard.
References
N-Desmethyl Rilmazolam: A Technical Overview of a Key Triazolobenzodiazepine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-desmethyl rilmazolam, a principal active metabolite of the pro-drug rilmazafone, is a triazolobenzodiazepine that plays a significant role in the pharmacological effects observed after administration of its parent compound. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its metabolic pathway, pharmacological activity, and available quantitative data. While significant research has been conducted on rilmazafone and its metabolites, this guide also highlights areas where further investigation is required to fully elucidate the pharmacokinetics and pharmacodynamics of this compound.
Introduction
Rilmazafone is a water-soluble pro-drug that is converted in the body to its active benzodiazepine metabolites.[1] Unlike traditional benzodiazepines, rilmazafone itself does not possess significant affinity for GABA-A receptors.[1] Its therapeutic effects are mediated through its metabolic conversion to rilmazolam and subsequently to other active metabolites, including this compound.[2][3] This multi-step bioactivation process is crucial for its sedative, hypnotic, and anxiolytic properties. This compound, as a downstream metabolite, contributes to the overall pharmacological profile and duration of action of rilmazafone. This document aims to consolidate the existing technical information on this compound to serve as a resource for the scientific community.
Metabolic Pathway of Rilmazafone
The biotransformation of rilmazafone into this compound is a sequential enzymatic process that primarily occurs in the small intestine and the liver.
-
Step 1: Desglycylation and Cyclization to Rilmazolam (M-1): Following oral administration, rilmazafone is metabolized in the small intestine by aminopeptidases. This initial step involves the removal of the glycine moiety (desglycylation) and subsequent spontaneous cyclization to form the first major active metabolite, rilmazolam (designated as M-1).[2]
-
Step 2: N-Demethylation to this compound (M-2): Rilmazolam is then transported to the liver, where it undergoes N-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, to form this compound (designated as M-2).[3]
-
Step 3: Further Metabolism to Di-desmethyl Rilmazolam (M-3): this compound can be further demethylated to form di-desmethyl rilmazolam (M-3).[4]
The metabolic cascade of rilmazafone is depicted in the following diagram:
References
- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Remimazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct structural insights into GABAA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathway of Rilmazafone
This technical guide provides a comprehensive overview of the metabolic biotransformation of Rilmazafone, a water-soluble prodrug. Developed for researchers, scientists, and professionals in drug development, this document details the metabolic cascade, presents quantitative data on its metabolites, and outlines the experimental methodologies used for their characterization.
Core Metabolic Pathway of Rilmazafone
Rilmazafone, a 1H-1,2,4-triazolyl benzophenone derivative, is pharmacologically inactive itself.[1] It undergoes extensive metabolism in the body to form active benzodiazepine metabolites.[1][2] The primary metabolic activation occurs in the small intestine, where aminopeptidases catalyze the initial transformation.[1][3] Subsequent metabolism primarily takes place in the liver, involving cytochrome P450 (CYP) enzymes.[4]
The metabolic cascade of Rilmazafone can be summarized in the following key steps:
-
Desglycylation and Cyclization: Rilmazafone is first metabolized to a labile desglycylated intermediate.[3] This intermediate then undergoes cyclization to form the principal active metabolite, Rilmazolam (also known as M1).[3][5] Rilmazolam is a benzodiazepine derivative responsible for the sedative and hypnotic effects.[6]
-
Successive Demethylation: Following the formation of Rilmazolam (M1), further metabolism proceeds through successive demethylation steps, leading to the formation of N-desmethyl rilmazolam (M2) and di-desmethyl rilmazolam (M3).[2][5]
-
Hydrolysis: The metabolite M3 can then be hydrolyzed to form M4.[5]
-
Hydroxylation: Additional minor metabolic pathways include hydroxylation at the 4-position of the benzodiazepine ring or at the p-position of the o-chlorophenyl group.[5]
The diagram below illustrates the core metabolic pathway of Rilmazafone.
Quantitative Data on Rilmazafone Metabolites
The distribution and concentration of Rilmazafone metabolites have been quantified in various biological matrices. The following table summarizes key quantitative findings from postmortem forensic investigations.
| Metabolite | Femoral Blood Concentration (Case 1) (ng/g)[7][8] | Femoral Blood Concentration (Case 2) (ng/g)[7] |
| Rilmazolam (M1) | 7.9 | 1.7 |
| This compound (M2) | 65 | 1.4 |
| di-desmethyl rilmazolam (M3) | 170 | 70 |
Note: These data are from fatal intoxication cases and may not represent therapeutic concentrations.
In a pharmacokinetic study involving patients with chronic renal failure, the maximum concentration (Cmax) of M1 and M4 were found to be double, and the area under the curve (AUC) five times those in healthy volunteers, even with a lower dose.[9] The half-lives of M1, M2, and M4 were also two to four times longer in these patients.[9]
Experimental Protocols
The characterization of the metabolic pathway of Rilmazafone and the quantification of its metabolites involve a range of sophisticated analytical techniques.
-
Animal Models: Early studies utilized various animal models, including monkeys, rats, and dogs, to elucidate the pharmacokinetic and pharmacodynamic properties of Rilmazafone and its metabolites.[4][5]
-
Human Studies: Pharmacokinetic studies in healthy volunteers and patients with specific conditions, such as chronic renal failure, have provided crucial data on the metabolism and excretion of the drug in humans.[9]
-
In Vitro Systems: The involvement of specific enzyme families, such as cytochrome P450, in the metabolism of Rilmazafone has been investigated using in vitro models, likely including human liver microsomes.[4]
The identification and quantification of Rilmazafone and its metabolites are primarily achieved through a combination of chromatographic and mass spectrometric techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating the parent drug from its various metabolites in biological samples like plasma and urine.[10]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is essential for the structural elucidation and sensitive quantification of the metabolites.[5] High-resolution mass spectrometry (HRMS) has been employed in forensic cases for the presumptive identification of metabolites.[7]
The general workflow for metabolite analysis is depicted in the following diagram.
References
- 1. Rilmazafone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative hepatic transport of desglycylated and cyclic metabolites of rilmazafone in rats: analysis by multiple indicator dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medsafe.govt.nz [medsafe.govt.nz]
- 5. Structure determination of metabolites of rilmazafone, a 1H-1,2,4-triazolyl benzophenone derivative in monkey urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rilmazolam - Wikipedia [en.wikipedia.org]
- 7. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications [ouci.dntb.gov.ua]
- 9. Pharmacokinetic Study of Rilmazafone Hydrochloride in Patients with Chronic Renal Failure | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
Initial Investigations into the Psychoactive Effects of N-Desmethyl Rilmazolam: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyl Rilmazolam is an active metabolite of the pro-drug Rilmazafone, a water-soluble hypnotic agent developed in Japan.[1] Upon administration, Rilmazafone undergoes a multi-step enzymatic conversion to form its active metabolites, including Rilmazolam and subsequently this compound.[2] This document provides a technical guide on the initial investigations into the psychoactive effects of this compound, focusing on its metabolic pathway, mechanism of action, and available quantitative data. Detailed experimental protocols for key assays are also presented to facilitate further research in this area.
Introduction
Rilmazafone itself is pharmacologically inactive and does not exhibit effects on benzodiazepine receptors.[1] Its therapeutic actions are solely attributable to its in-vivo conversion into active benzodiazepine metabolites. This biotransformation begins in the small intestine, where aminopeptidases hydrolyze Rilmazafone, leading to a desglycylated intermediate that spontaneously cyclizes to form Rilmazolam (M-1).[1][2] Rilmazolam is then further metabolized in the liver, primarily through N-demethylation by cytochrome P450 (CYP) enzymes, to yield this compound (M-2).[2] As a triazolobenzodiazepine, this compound shares a structural class with well-known anxiolytics and hypnotics, suggesting a similar pharmacological profile.[2][3]
Metabolic Pathway and Chemical Structure
The metabolic cascade from the pro-drug Rilmazafone to the active metabolite this compound is a critical determinant of its psychoactive profile.
Table 1: Key Molecules in the Metabolic Pathway of Rilmazafone
| Compound | Chemical Name | Molecular Formula | Molar Mass | Role |
| Rilmazafone | 1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-[(glycylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | C21H20Cl2N6O3 | 475.33 g·mol−1 | Pro-drug |
| Rilmazolam (M-1) | 8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide | Not specified in results | Not specified in results | Active Metabolite |
| This compound (M-2) | 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide | C18H13Cl2N5O | 386.2 g/mol | Active Metabolite |
Data sourced from multiple references.[1][2][4]
The metabolic conversion process is visualized in the following diagram:
Mechanism of Action: Interaction with GABA-A Receptors
The primary pharmacological target of this compound, like other benzodiazepines, is the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[2] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain. By binding to a specific allosteric site on the GABA-A receptor, benzodiazepines potentiate the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This enhanced inhibitory tone results in the characteristic sedative, anxiolytic, and hypnotic effects.[2][3]
The signaling pathway is illustrated below:
Quantitative Data on Psychoactive Effects
While direct and extensive studies on the psychoactive profile of isolated this compound are not widely published, a 1984 study on the metabolites of Rilmazafone (then referred to as 450191-S) provides crucial insights.[5] This study identified three active metabolites with a triazolo-benzodiazepine skeleton that exhibited high affinity for benzodiazepine receptors.
Table 2: Benzodiazepine Receptor Affinity of Rilmazafone Metabolites
| Metabolite | Receptor Binding Affinity (Ki) |
| Metabolite 1 (likely Rilmazolam) | 0.9 - 2.1 nM |
| Metabolite 2 (likely this compound) | 0.9 - 2.1 nM |
| Metabolite 3 (likely di-desmethyl rilmazolam) | 0.9 - 2.1 nM |
Data from Fujimoto et al. (1984).[5] Note: The study did not individually distinguish the Ki values for each of the three primary metabolites.
Forensic toxicology reports from fatal intoxication cases have quantified the concentrations of Rilmazafone metabolites in femoral blood, indicating their presence and potential contribution to the overall toxicological profile.
Table 3: Post-mortem Femoral Blood Concentrations of Rilmazafone Metabolites
| Case | Rilmazolam (ng/g) | This compound (ng/g) | di-desmethyl rilmazolam (ng/g) |
| Case 1 | 7.9 | 65 | 170 |
| Case 2 | 1.7 | 1.4 | 70 |
Data from Kronstrand et al. (2023).[5][6][7]
Experimental Protocols
The following outlines a generalized experimental protocol for determining the binding affinity of a compound like this compound to benzodiazepine receptors, based on the methodologies described in the cited literature.[5]
Radioreceptor Assay for Benzodiazepine Receptor Binding
Objective: To determine the in vitro binding affinity (Ki) of this compound for benzodiazepine receptors.
Materials:
-
[3H]diazepam (radioligand)
-
This compound (test compound)
-
Unlabeled diazepam or other high-affinity benzodiazepine (for non-specific binding determination)
-
Rat brain tissue (cerebral cortex)
-
Tris-HCl buffer
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Workflow:
Procedure:
-
Tissue Preparation:
-
Homogenize fresh or frozen rat cerebral cortex in cold Tris-HCl buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add the membrane preparation, a fixed concentration of [3H]diazepam, and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of unlabeled diazepam to a separate set of tubes.
-
Incubate the tubes at a controlled temperature (e.g., 0-4°C) for a specified time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove any non-specifically trapped radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Conclusion
This compound is a pharmacologically active metabolite of the pro-drug Rilmazafone. Its psychoactive effects are mediated through the potentiation of GABAergic neurotransmission via the GABA-A receptor, a mechanism consistent with its classification as a triazolobenzodiazepine. While specific quantitative data on the psychoactive profile of this compound as an isolated compound is limited, early research on the collective metabolites of Rilmazafone indicates a high affinity for benzodiazepine receptors. Further research is warranted to fully characterize the in vitro and in vivo pharmacological and toxicological properties of this compound to better understand its contribution to the overall effects of Rilmazafone. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. Rilmazafone - Wikipedia [en.wikipedia.org]
- 2. This compound | Benchchem [benchchem.com]
- 3. Buy this compound [smolecule.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications [ouci.dntb.gov.ua]
- 7. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of N-Desmethyl Rilmazolam in Human Plasma by HPLC-MS/MS
Abstract
This application note presents a detailed and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of N-Desmethyl Rilmazolam in human plasma. This compound is a key active metabolite of the benzodiazepine prodrug Rilmazafone.[1][2] The protocol described herein is intended for researchers, scientists, and professionals in the field of drug development and forensic analysis. The methodology encompasses a straightforward sample preparation procedure, optimized chromatographic separation, and precise mass spectrometric detection, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.
Introduction
This compound is a pharmacologically active metabolite derived from the prodrug Rilmazafone.[1][2] As a member of the triazolobenzodiazepine class, accurate and reliable quantification of this metabolite in biological matrices is crucial for understanding the pharmacokinetic profile and overall pharmacological effect of its parent compound.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of benzodiazepines and their metabolites due to its high sensitivity and selectivity.[1] This application note provides a comprehensive protocol for the analysis of this compound in human plasma.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of this compound from human plasma, ensuring a clean extract and minimizing matrix effects.
Protocol:
-
To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., Diazepam-d5, 100 ng/mL).
-
Add 200 µL of 0.1 M zinc sulfate solution to precipitate proteins.
-
Vortex the mixture for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
-
Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in a 50:50 (v/v) mixture of acetonitrile and methanol.
-
Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase A.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 5.1 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
| Curtain Gas | 30 psi |
| Nebulizer Gas | 50 psi |
| Heater Gas | 50 psi |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 386.2 | 358.1 | 25 |
| 386.2 | 293.1 | 35 | |
| Diazepam-d5 (IS) | 290.1 | 198.1 | 28 |
Results and Discussion
This method was validated for its linearity, accuracy, precision, and sensitivity. The calibration curve was linear over the concentration range of 1 to 500 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits of ±15%.
Table 4: Quantitative Performance Data
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
Workflow Diagram
Caption: Experimental workflow for this compound analysis.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is well-suited for applications in clinical and forensic toxicology, as well as for pharmacokinetic research in the context of Rilmazafone administration. The detailed experimental procedures and performance characteristics demonstrate the robustness and applicability of this method for routine analysis.
References
Application Note: Forensic Analysis of N-Desmethyl Rilmazolam in Whole Blood
Abstract
This application note provides detailed protocols for the sample preparation of N-desmethyl rilmazolam, a significant metabolite of the benzodiazepine rilmazolam, from whole blood samples for forensic toxicological analysis. The determination of benzodiazepines and their metabolites in biological fluids is crucial in clinical and forensic investigations.[1] Due to their presence at trace levels in complex biological matrices, robust extraction techniques are necessary to isolate them from interfering compounds before analysis.[1] This document outlines two common and effective extraction methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often the method of choice for identifying and quantifying benzodiazepines due to its high sensitivity and selectivity, and because it does not typically require derivatization, unlike Gas Chromatography (GC-MS) methods.[2]
Introduction
Benzodiazepines are a class of psychoactive drugs widely prescribed for their sedative, anxiolytic, and anticonvulsant properties.[2] However, they are also frequently encountered in forensic cases, including driving under the influence of drugs (DUID), drug-facilitated crimes, and post-mortem toxicology. This compound is a key metabolite of rilmazolam, and its detection and quantification in biological samples can provide crucial information about drug ingestion and exposure.
Effective sample preparation is the most critical step in the analytical process, directly influencing the limit of detection, repeatability, and reproducibility of the analysis.[2] The goal is to isolate and concentrate the target analyte from complex matrices like blood, which contains proteins, lipids, and other endogenous compounds that can interfere with analysis.[3][4] This note details validated sample preparation protocols adaptable for this compound.
Analytical Approach: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary technique for toxicological screening and quantification.[5] Its advantages include high sensitivity, selectivity, and the ability to analyze a wide range of compounds.[6] For benzodiazepines, LC-MS/MS avoids the potential thermal degradation of analytes and the need for derivatization that is often required for GC-MS analysis.[2]
Experimental Protocols
The following protocols describe the preparation of whole blood samples for LC-MS/MS analysis.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is based on a mixed-mode cation exchange mechanism, which provides clean extracts and high analyte recovery.[7]
3.1. Materials and Reagents
-
Blank whole blood
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., Diazepam-d5)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
0.1 M Acetic Acid
-
Ammonium hydroxide (NH₄OH)
-
SPE Cartridges (Mixed-mode cation exchange, e.g., MCX)
-
Centrifuge
-
SPE Vacuum Manifold
3.2. Sample Pre-treatment
-
Pipette 1.0 mL of whole blood into a 15 mL centrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 2.0 mL of 0.1 M acetic acid.
-
Vortex for 30 seconds to mix and lyse the blood cells.
-
Centrifuge at 4000 rpm for 10 minutes to pellet proteins.
-
Decant the supernatant for loading onto the SPE cartridge.
3.3. SPE Procedure
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of 0.1 M acetic acid.
-
Wash the cartridge with 3 mL of methanol.
-
-
Drying: Dry the cartridge thoroughly under high vacuum for 5-10 minutes.
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the analyte with 2 mL of a freshly prepared solution of ethyl acetate:ammonium hydroxide (98:2 v/v).[8]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 5 mM ammonium acetate buffer/ACN).[9]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Figure 1: Solid-Phase Extraction (SPE) Workflow for Whole Blood.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic technique for separating compounds based on their differential solubilities in two immiscible liquids.
3.1. Materials and Reagents
-
Blank whole blood
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., Nordazepam-d5)
-
Carbonate buffer (pH 9.2)
-
Extraction solvent (e.g., Diisopropyl ether or Ethyl Acetate)[10]
-
Centrifuge
-
Nitrogen evaporator
3.2. LLE Procedure
-
Pipette 0.5 mL of whole blood into a 15 mL glass centrifuge tube.[10]
-
Add 10 µL of the internal standard solution.
-
Add 0.5 mL of carbonate buffer (pH 9.2) to alkalinize the sample.[10]
-
Add 3 mL of the extraction solvent (e.g., diisopropyl ether).
-
Cap the tube and vortex for 1 minute, then gently mix on a rocker for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Figure 2: Liquid-Liquid Extraction (LLE) Workflow for Whole Blood.
Data and Performance Characteristics
The following table summarizes typical performance data for the analysis of benzodiazepines in whole blood using LC-MS/MS after SPE or LLE. The values are representative and should be validated for this compound specifically in the user's laboratory.
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 0.1 - 5.0 ng/mL | [6][9][11] |
| Linearity (R²) | > 0.995 | [6] |
| Extraction Recovery | 60 - 91% | [11] |
| Precision (RSD %) | < 15% | [6][10] |
| Accuracy (% Bias) | Within ± 20% | [6][10] |
Table 1: Representative Quantitative Performance Data for Benzodiazepine Analysis.
Conclusion
The protocols described provide robust and reliable methods for the extraction of this compound from whole blood for forensic analysis. Both Solid-Phase Extraction and Liquid-Liquid Extraction are effective at removing matrix interferences and concentrating the analyte, leading to high-quality data when coupled with LC-MS/MS.[12] The choice between SPE and LLE may depend on laboratory resources, desired throughput, and specific matrix challenges. It is imperative that any method is fully validated according to forensic toxicology guidelines before implementation in casework.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. biotage.com [biotage.com]
- 8. nyc.gov [nyc.gov]
- 9. lcms.cz [lcms.cz]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. ijisrt.com [ijisrt.com]
Application Notes and Protocols for Derivatization of N-Desmethyl Rilmazolam for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl rilmazolam is an active metabolite of the pro-drug rilmazafone, a benzodiazepine derivative.[1][2][3] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicological, and forensic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, but the inherent chemical properties of this compound, such as its polarity and thermal lability, pose analytical challenges.[4] Derivatization is a critical sample preparation step to enhance the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior and detection sensitivity in GC-MS analysis.[5][6][7]
This document provides detailed application notes and protocols for two common and effective derivatization techniques for this compound prior to GC-MS analysis: silylation and acylation .
Derivatization Strategies for this compound
The primary goal of derivatization in this context is to replace the active hydrogen on the secondary amine group of this compound with a less polar, more stable functional group. This modification reduces intermolecular hydrogen bonding, decreases the boiling point, and minimizes on-column degradation, leading to improved peak shape and sensitivity.
Silylation
Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5][8] This is a widely used technique for the GC-MS analysis of benzodiazepines.[5][9]
Common Silylating Reagents:
-
BSTFA + 1% TMCS: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane. TMCS acts as a catalyst to increase the reactivity of BSTFA.[5][10]
-
MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide.[8][10]
-
MTBSTFA: N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, which forms more stable TBDMS derivatives.[8]
Acylation
Acylation introduces an acyl group (e.g., acetyl, propionyl, heptafluorobutyryl) to the molecule. For benzodiazepines, acylation has been shown to produce stable derivatives with excellent chromatographic properties.[11][12]
Common Acylating Reagents:
-
Acetic Anhydride with Pyridine: A classic and effective method for acetylation.[11][12]
-
Pentafluoropropionic Anhydride (PFPA): Forms perfluoroacyl derivatives that can be detected with high sensitivity by electron capture detection (ECD) or mass spectrometry.[11]
-
Heptafluorobutyric Anhydride (HFBA): Similar to PFPA, it creates highly electronegative derivatives.[11]
Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol details the trimethylsilylation of this compound extracted from a biological matrix.
1. Sample Preparation (Extraction):
- Prior to derivatization, this compound must be extracted from the biological matrix (e.g., plasma, urine). Standard liquid-liquid extraction (LLE) or solid-phase extraction (SPE) methods for benzodiazepines are suitable. The final step of the extraction should yield a dry residue of the analyte.
2. Derivatization Procedure:
- To the dry extract residue, add 50 µL of a suitable solvent such as ethyl acetate.[5]
- Add 50 µL of BSTFA + 1% TMCS.[5]
- Vortex the mixture for 30 seconds to ensure thorough mixing.
- Cap the vial tightly and heat at 80°C for 20 minutes in a heating block or oven.[5]
- After heating, allow the vial to cool to room temperature.
- The sample is now ready for injection into the GC-MS.
3. GC-MS Parameters (Typical):
- Injection Volume: 1-2 µL
- Injector Temperature: 250-280°C
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane (or similar)
- Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp at 10°C/min to 300°C, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Transfer Line Temperature: 280°C
- MS Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Mode: Full scan (e.g., m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
Protocol 2: Acetylation using Acetic Anhydride and Pyridine
This protocol describes the acetylation of this compound.
1. Sample Preparation (Extraction):
- As in Protocol 1, extract this compound from the biological matrix and obtain a dry residue.
2. Derivatization Procedure:
- To the dry extract, add 50 µL of pyridine.
- Add 50 µL of acetic anhydride.
- Vortex the mixture for 30 seconds.
- Cap the vial and heat at 60-70°C for 20 minutes.[11][12]
- After heating, cool the vial to room temperature.
- Evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.
- Reconstitute the residue in 50 µL of a suitable solvent (e.g., ethyl acetate).
- The sample is now ready for GC-MS analysis.
3. GC-MS Parameters:
- The GC-MS parameters can be similar to those described in Protocol 1, with potential adjustments to the temperature program based on the volatility of the acetylated derivative.
Quantitative Data Summary
The following table summarizes typical experimental parameters for the derivatization of benzodiazepines, which are applicable to this compound.
| Parameter | Silylation (BSTFA + 1% TMCS) | Acetylation (Acetic Anhydride/Pyridine) |
| Reagent Volume | 50 µL | 50 µL Acetic Anhydride + 50 µL Pyridine |
| Solvent | Ethyl Acetate | Pyridine (as reagent and solvent) |
| Reaction Temperature | 80°C | 60-70°C |
| Reaction Time | 20 minutes | 20 minutes |
| Derivative Stability | Good | Stable for at least 4 days[11][12] |
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Silylation reaction of this compound.
Caption: Acetylation reaction of this compound.
Conclusion
Both silylation and acylation are effective derivatization techniques for preparing this compound for GC-MS analysis. The choice between the two methods may depend on laboratory preference, available reagents, and specific analytical requirements. Silylation with BSTFA is a robust and widely adopted method. Acetylation offers the advantage of forming stable derivatives and using reagents that are easily removed.[11] For optimal results, it is recommended to validate the chosen method in-house to ensure it meets the required sensitivity, accuracy, and precision for the intended application.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 14 benzodiazepines and hydroxy metabolites, zaleplon and zolpidem as tert-butyldimethylsilyl derivatives compared with other common silylating reagents in whole blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nist.gov [nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sensitive gas chromatographic--mass spectrometric screening of acetylated benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of N-Desmethyl Rilmazolam in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, clinical chemistry, and forensic toxicology.
Introduction
N-Desmethyl Rilmazolam is a key active metabolite of the water-soluble prodrug Rilmazafone.[1][2][3] Rilmazafone is converted in the body to Rilmazolam (M-1) and subsequently demethylated to this compound (M-2).[1][4] As an active metabolite, the accurate quantification of this compound in biological matrices is crucial for pharmacokinetic assessments and understanding the overall pharmacological profile of its parent compound.
This application note describes a robust, sensitive, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[5][6][7]
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
Diazepam-d5 (Internal Standard, IS) (≥98% purity)
-
LC-MS grade acetonitrile, methanol, and water (Fisher Scientific)
-
Formic acid (98%) and Ammonium acetate (Sigma-Aldrich)
-
Human plasma (drug-free, pooled)
-
Oasis MCX µElution Plates (Waters Corporation)
Instrumentation
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Agilent 6460 Triple Quadrupole MS/MS or equivalent, equipped with an electrospray ionization (ESI) source.
-
Analytical Column: ZORBAX Eclipse XDB-C18, 2.1 x 50 mm, 2.5 µm particle size
Experimental Protocols
Preparation of Standards and Quality Controls
Stock solutions of this compound (1.0 mg/mL) and Diazepam-d5 (1.0 mg/mL) were prepared in methanol. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
Calibration standards and QC samples were prepared by spiking 95 µL of blank human plasma with 5 µL of the appropriate working solution. Calibration curve concentrations were 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL. QC samples were prepared at four levels:
-
LOD (Limit of Detection): 0.2 ng/mL
-
LLOQ (Lower Limit of Quantification): 0.5 ng/mL
-
Low QC (LQC): 1.5 ng/mL
-
Medium QC (MQC): 75 ng/mL
-
High QC (HQC): 400 ng/mL
Sample Preparation (Solid-Phase Extraction)
The sample preparation workflow is a modified mixed-mode cation exchange protocol.[8]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (Diazepam-d5, 250 ng/mL).
-
Add 200 µL of 4% phosphoric acid (H₃PO₄) to each well to quench the sample and vortex for 10 seconds.
-
Load the entire pre-treated sample onto an Oasis MCX µElution Plate.
-
Wash the plate with 200 µL of 0.02 N HCl, followed by 200 µL of 20% methanol.[8]
-
Dry the plate under high vacuum for 30 seconds.
-
Elute the analytes with 2 x 25 µL of 60:40 (v/v) acetonitrile:methanol containing 5% strong ammonia solution.[8]
-
Dilute the eluate with 100 µL of water containing 0.1% formic acid.
-
Inject 5 µL of the final extract into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the analysis of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | ZORBAX Eclipse XDB-C18, 2.1 x 50 mm, 2.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Run Time | 6.0 minutes |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 0.5 | 10 |
| 3.5 | 95 |
| 4.5 | 95 |
| 4.6 | 10 |
| 6.0 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Nebulizer Gas | Nitrogen, 45 psi |
| Drying Gas Temp. | 350 °C |
| Drying Gas Flow | 10 L/min |
| Capillary Voltage | 4000 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 4: Optimized MRM Transitions Note: Fragmentor voltage and collision energy values require empirical optimization for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| This compound | 387.2 | 359.1 (Quantifier) | 50 | 135 | 25 |
| 294.1 (Qualifier) | 50 | 135 | 30 |
| Diazepam-d5 (IS) | 290.2 | 198.2 | 50 | 120 | 28 |
Method Validation and Results
The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, following established guidelines.[9][10]
Selectivity
Selectivity was assessed by analyzing six different blank plasma lots. No significant interfering peaks were observed at the retention times of this compound or the internal standard.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. A weighted (1/x²) linear regression was used for quantification. The correlation coefficient (r²) was consistently >0.995. The LLOQ was established at 0.5 ng/mL with a signal-to-noise ratio >10.[11]
Table 5: Calibration Curve Summary
| Parameter | Value |
|---|---|
| Concentration Range | 0.5 - 500 ng/mL |
| Regression Model | Weighted Linear (1/x²) |
| Mean r² (n=5) | 0.997 |
| Accuracy at LLOQ | 94.8% |
| Precision at LLOQ | 11.2% RSD |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated using five replicates of QC samples at three concentrations (LQC, MQC, HQC) over three separate days.
Table 6: Accuracy and Precision Data
| QC Level | Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day Accuracy (%) | Inter-Day Precision (%RSD) |
|---|---|---|---|---|---|
| LQC | 1.5 | 103.4 | 8.5 | 101.7 | 9.8 |
| MQC | 75 | 98.2 | 5.1 | 99.5 | 6.4 |
| HQC | 400 | 101.5 | 4.6 | 100.8 | 5.3 |
Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision ≤15% RSD (≤20% for LLOQ).[10]
Recovery and Matrix Effect
Extraction recovery and matrix effect were assessed at LQC and HQC levels in six different plasma lots. The extraction recovery was consistent and efficient. The use of a mixed-mode sorbent and an isotopically labeled internal standard minimized the impact of matrix effects.
Table 7: Recovery and Matrix Effect Summary
| QC Level | Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|
| LQC | 1.5 | 92.1 | 97.5 |
| HQC | 400 | 94.5 | 101.2 |
Matrix Effect calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100.
Stability
The stability of this compound in human plasma was evaluated under various storage and handling conditions. The analyte was found to be stable under all tested conditions.
Table 8: Stability Data Summary
| Condition | Duration | Stability (% of Nominal) |
|---|---|---|
| Bench-Top | 6 hours at Room Temp. | 96.8% |
| Freeze-Thaw | 3 Cycles (-80°C to RT) | 95.1% |
| Long-Term | 30 days at -80°C | 98.3% |
| Post-Preparative | 24 hours in Autosampler | 102.5% |
Acceptance Criteria: Mean concentration within ±15% of the nominal concentration.
Diagrams
Metabolic Pathway of Rilmazafone
Caption: Metabolic conversion of Rilmazafone to its active metabolites.
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Conclusion
A highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and comprehensively validated. The method employs a straightforward solid-phase extraction protocol that yields high recovery and minimal matrix effects. The validation results demonstrate that the method is accurate, precise, and reliable over a wide concentration range, making it suitable for application in regulated bioanalytical studies, including pharmacokinetic and toxicokinetic assessments.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. elearning.unite.it [elearning.unite.it]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 11. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of N-Desmethyl Rilmazolam in Urine and Blood Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of N-Desmethyl Rilmazolam, an active metabolite of the prodrug Rilmazafone, in human urine and blood samples. The protocols are intended for forensic toxicology, clinical chemistry, and drug metabolism research.
Introduction
This compound is a key metabolite of Rilmazafone, a benzodiazepine prodrug. Its detection in biological matrices is crucial for assessing Rilmazafone intake in clinical and forensic settings. The following protocols describe methods for the extraction and analysis of this compound from urine and blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While reference standards for Rilmazafone metabolites can be scarce, these methods are based on established procedures for benzodiazepine analysis and can be adapted and validated for this compound. In some forensic cases, in-house synthesis of metabolites has been necessary for quantification.[1]
Metabolic Pathway of Rilmazafone
The metabolic conversion of Rilmazafone to this compound is a multi-step enzymatic process primarily occurring in the liver. The pathway involves the desglycylation and cyclization of Rilmazafone to form Rilmazolam (M-1), followed by N-demethylation to yield this compound (M-2).
Analysis of this compound in Urine by LC-MS/MS
This protocol details a solid-phase extraction (SPE) method followed by LC-MS/MS analysis for the determination of this compound in urine. The procedure includes an enzymatic hydrolysis step to detect both the parent metabolite and its glucuronide conjugate.
Experimental Protocol: Urine Sample Preparation and Analysis
1. Sample Pretreatment and Enzymatic Hydrolysis:
-
To 200 µL of urine in a well of a 96-well plate, add 20 µL of an internal standard solution (e.g., Diazepam-d5 at 250 ng/mL).
-
Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase (e.g., from E. coli).[2]
-
Incubate the plate at 50°C for 1 hour.[2]
-
Quench the reaction by adding 200 µL of 4% phosphoric acid.[2]
2. Solid-Phase Extraction (SPE):
-
Use a mixed-mode cation exchange SPE plate (e.g., Oasis MCX µElution Plate).
-
Load the pretreated sample onto the SPE plate and apply a vacuum to draw the sample through the sorbent.
-
Wash the sorbent with 200 µL of 0.02 N HCl.[2]
-
Wash the sorbent with 200 µL of 20% methanol.[2]
-
Dry the sorbent under high vacuum for 30 seconds.
-
Elute the analyte with 2 x 25 µL of a solution of 60:40 acetonitrile:methanol containing 5% ammonium hydroxide.
-
Dilute the eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile in water with 1% formic acid).[2]
3. LC-MS/MS Analysis:
-
LC System: A UPLC system equipped with a C18 reversed-phase column (e.g., CORTECS UPLC C18+, 1.6 µm).[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a re-equilibration step. For a comprehensive benzodiazepine screen, a gradient could be: 10% B to 50% B over 5 minutes, then to 95% B, hold, and return to initial conditions.[2]
-
MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) would be used for quantification. Specific precursor and product ions for this compound would need to be determined by infusing a standard of the compound.
Analysis of this compound in Blood by LC-MS/MS
This protocol outlines a procedure for the extraction and analysis of this compound from blood samples, which is relevant for determining recent use and impairment.
Experimental Protocol: Blood Sample Preparation and Analysis
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 0.5 mL of whole blood or plasma in a glass tube, add an appropriate internal standard (e.g., Diazepam-d5).
-
Add a suitable buffer to adjust the pH (e.g., pH 9.0 buffer).
-
Add 3 mL of an appropriate organic extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase composition).
2. LC-MS/MS Analysis:
-
The LC-MS/MS parameters would be similar to those described for the urine analysis, with potential modifications to the gradient to optimize separation from blood matrix components.
Quantitative Data
Due to the limited commercial availability of certified reference materials for this compound, extensive validation data in the public domain is scarce. The following table provides typical quantitative parameters for the analysis of benzodiazepines using LC-MS/MS, which can be used as a benchmark for the validation of a method for this compound.
Table 1: Typical Quantitative Parameters for Benzodiazepine Analysis by LC-MS/MS
| Parameter | Urine | Blood/Plasma |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | 0.5 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 10 ng/mL | 1 - 20 ng/mL |
| Linear Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL |
| Recovery | > 85% | > 80% |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
Note: These are representative values and will need to be established specifically for this compound through method validation studies.
In a reported fatal intoxication case, the femoral blood concentration of this compound was 65 ng/g.[1] In another case, the concentration was 1.4 ng/g.[1] These values highlight the range of concentrations that may be encountered in forensic investigations.
Discussion
The provided protocols offer robust and sensitive methods for the detection of this compound in urine and blood. The choice between SPE and LLE for sample preparation will depend on laboratory resources, desired throughput, and the complexity of the matrix. SPE is often more amenable to automation and can provide cleaner extracts, while LLE is a cost-effective and widely used technique.
For both urine and blood analysis, LC-MS/MS is the recommended confirmatory technique due to its high selectivity and sensitivity, which are crucial for detecting low concentrations of drug metabolites.[3] Method validation is a critical step and should be performed according to established guidelines to ensure the accuracy and reliability of the results. This includes assessing selectivity, linearity, accuracy, precision, recovery, and matrix effects.
References
Application Note and Protocol: Preparation of Stable N-Desmethyl Rilmazolam Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation of stable stock solutions of N-Desmethyl Rilmazolam, an active metabolite of the prodrug Rilmazafone.[1] As a triazolobenzodiazepine, accurate and consistent preparation of this compound is critical for its use as an analytical reference standard in forensic and research applications.[2][3][4] This guide outlines the necessary materials, step-by-step procedures for dissolution, and best practices for storage to ensure solution stability and minimize degradation.
Physicochemical Properties
This compound is a solid at room temperature.[5] Understanding its fundamental properties is crucial for proper handling and preparation.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃Cl₂N₅O | [2][5][6] |
| Molecular Weight | ~386.2 g/mol | [3][5][6] |
| Physical State | Solid | [2][3][5] |
| IUPAC Name | 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[2][3][5]triazolo[1,5-a][3][5]benzodiazepine-2-carboxamide | [5] |
| CAS Number | 50330-93-3 | [2][3][6] |
Solubility and Solvent Selection
The choice of solvent is critical and depends on the intended downstream application. This compound exhibits favorable solubility in several common organic solvents, but its aqueous solubility is not well-determined.[5]
| Solvent | Suitability | Notes |
| Dimethyl Sulfoxide (DMSO) | Excellent (Recommended for Biological Assays) | Good solubility.[5] Common solvent for preparing stock solutions for in-vitro experiments. |
| Acetonitrile | Good (Recommended for Chromatography) | Soluble.[2][3] Frequently used in analytical procedures like HPLC/UPLC. |
| Methanol | Good (Recommended for Chromatography) | Soluble.[2][3] A polar organic solvent demonstrating good compound stability.[5] |
| Chloroform | Good (For specific applications) | Soluble.[2][3] Use should be determined by experimental needs. |
Note: While stable in polar organic solvents, prolonged exposure to nucleophilic solvents may cause gradual degradation.[5] For most biological applications, DMSO is the preferred solvent. For analytical chemistry, Acetonitrile or Methanol are suitable choices.
Experimental Protocol: Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration. Adjustments may be necessary based on specific experimental requirements.
3.1. Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vials with screw caps
-
Micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
3.2. Procedure
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 386.2 g/mol x 1000 mg/g = 3.862 mg
-
-
Weigh Compound: Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation. Accurately weigh 3.86 mg of the compound and transfer it into a clean, appropriately sized amber vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial using a calibrated micropipette.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, brief sonication in a water bath may be used to facilitate the process.
-
Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
Storage: Store the stock solution as recommended in the stability section below.
Stability and Storage Recommendations
This compound is susceptible to degradation from heat, light, and extreme pH.[5] Proper storage is essential to maintain the integrity of the stock solution.
| Condition | Recommendation | Rationale |
| Temperature (Long-term) | -20°C | Ensures stability for months to years. The compound shows exponential degradation at temperatures above 30°C.[5] A stability of ≥ 2 years is reported with proper storage.[3] |
| Temperature (Short-term) | 2-8°C | Suitable for days to weeks. |
| Light Exposure | Store in amber or opaque vials in the dark. | Prevents potential photodegradation.[5] |
| Humidity | Use anhydrous solvents and tightly sealed vials. | Avoids moisture-induced degradation.[5] |
| pH | Avoid acidic (<3) or basic (>9) conditions. | The compound is susceptible to hydrolytic degradation under these conditions.[5] |
| Freeze/Thaw Cycles | Minimize by aliquoting. | Prepare smaller, single-use aliquots from the main stock solution to avoid repeated temperature changes. |
References
Application of N-Desmethyl Rilmazolam Detection in Forensic Toxicology Casework
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-desmethyl rilmazolam is an active metabolite of the pro-drug rilmazafone, a benzodiazepine derivative used in some countries for the treatment of insomnia. As a pro-drug, rilmazafone itself is inactive and undergoes metabolism in the body to form several active compounds, including rilmazolam and its subsequent metabolites, this compound and di-desmethyl rilmazolam. The presence of this compound in biological samples is a clear indicator of rilmazafone ingestion. In the context of forensic toxicology, the detection and quantification of this compound are crucial for identifying the involvement of rilmazafone in cases of drug-facilitated crimes, driving under the influence of drugs (DUID), and postmortem investigations. This document provides a summary of its application, a proposed analytical protocol based on established methodologies for similar compounds, and relevant quantitative data from forensic casework.
Metabolic Pathway of Rilmazafone
Rilmazafone undergoes a multi-step metabolic process to form its active metabolites. Understanding this pathway is essential for interpreting toxicological results.
Application in Forensic Casework
The detection of this compound has been documented in forensic investigations. Its presence, often alongside other rilmazafone metabolites, provides conclusive evidence of exposure to the parent drug.
Quantitative Data from Forensic Case Reports
The following table summarizes the concentrations of this compound and other rilmazafone metabolites detected in femoral blood in two separate fatal intoxication cases. These cases highlight the importance of including this compound in toxicological screening panels.
| Case ID | Rilmazolam (ng/g) | This compound (ng/g) | Di-desmethyl Rilmazolam (ng/g) |
| Case 1 | 7.9 | 65 | 170 |
| Case 2 | 1.7 | 1.4 | 70 |
Data sourced from a 2023 publication in the Journal of Analytical Toxicology.[1]
Proposed Experimental Protocol for Quantification in Whole Blood
The following is a proposed protocol for the quantification of this compound in whole blood using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established and validated methods for the analysis of other novel benzodiazepines in forensic toxicology.[1][2]
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a common and effective method for the cleanup and concentration of benzodiazepines from biological matrices.
Materials:
-
Whole blood samples, calibrators, and quality controls
-
Internal Standard (IS) working solution (e.g., Diazepam-d5 in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium hydroxide
-
Mixed-mode cation exchange SPE cartridges
-
Reconstitution solvent (e.g., 90:10 Water:Methanol with 0.1% formic acid)
Procedure:
-
Pipette 0.5 mL of whole blood (sample, calibrator, or QC) into a labeled tube.
-
Add a specific volume of the internal standard working solution to each tube and vortex.
-
Add 1.5 mL of acetonitrile to each tube, vortex thoroughly to precipitate proteins.
-
Centrifuge at >3000 x g for 10 minutes.
-
Load the supernatant onto the pre-conditioned SPE cartridge.
-
Wash the cartridge sequentially with deionized water and a mild organic solvent (e.g., 20% methanol in water).
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with an appropriate solvent (e.g., 2 mL of 80:20 Dichloromethane:Isopropanol with 2% ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent, vortex, and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient starting at a low percentage of mobile phase B, increasing to a high percentage over several minutes to ensure separation from other analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ions: Specific MRM transitions for this compound would need to be determined by infusing a certified reference standard. As a starting point, the protonated molecule [M+H]+ would be selected as the precursor ion. Collision-induced dissociation would then be optimized to identify two or three characteristic product ions for quantification and qualification.
-
Internal Standard: MRM transitions for the chosen internal standard (e.g., Diazepam-d5) would also be monitored.
Method Validation Parameters
A full method validation in accordance with forensic toxicology standards is essential. The following table presents typical acceptance criteria for such a method, based on published validations for similar novel benzodiazepines.[1][2]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | R² ≥ 0.99 for a calibration curve spanning the expected concentration range. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. Typically in the low ng/mL range (e.g., 0.1-0.5 ng/mL). |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy (e.g., within ±20%). Typically in the low ng/mL range (e.g., 0.5-1.0 ng/mL). |
| Accuracy (Bias) | Within ±15% of the nominal concentration for QCs (±20% at the LOQ). |
| Precision (CV) | Within-run and between-run precision should be ≤15% CV (≤20% at the LOQ). |
| Matrix Effects | Assessed to ensure that endogenous components do not interfere with quantification. Typically, ion suppression or enhancement should be consistent and compensated for by the internal standard. |
| Recovery | Extraction efficiency should be consistent and reproducible across the concentration range. |
Challenges and Considerations
-
Reference Material Availability: A significant challenge in the analysis of novel psychoactive substances and their metabolites is the availability of certified reference materials. As noted in a published case report, the metabolites of rilmazafone had to be synthesized in-house for quantification.[1] The use of properly characterized and certified reference standards is critical for accurate quantification.
-
Metabolite Profile: For a comprehensive toxicological assessment, it is advisable to include the parent drug (rilmazafone, if detectable) and other relevant metabolites (rilmazolam, di-desmethyl rilmazolam) in the analytical method.
-
Interpretation: The interpretation of this compound concentrations should be performed in the context of the entire case history, including the presence of other drugs and the individual's tolerance. The concentrations found in postmortem cases may not directly correlate with impairment in living individuals.
Conclusion
The presence of this compound in forensic toxicology samples is a definitive marker of rilmazafone use. The development and validation of sensitive and specific LC-MS/MS methods are essential for the accurate identification and quantification of this metabolite in forensic casework. While a specific validated method for this compound is not widely published, established protocols for other novel benzodiazepines provide a strong foundation for its analysis. The continued monitoring for this compound and other rilmazafone metabolites is crucial for keeping toxicological testing panels current with emerging drug trends.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Desmethyl Rilmazolam LC-MS Methods
Welcome to the technical support center for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the sensitive detection of N-desmethyl rilmazolam. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance their analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing a sensitive LC-MS method for this compound?
A1: Begin by reviewing the physicochemical properties of this compound, such as its pKa and logP, to inform your choice of mobile phase and column chemistry.[1] Start with a general-purpose C18 column and a mobile phase consisting of acetonitrile or methanol with 0.1% formic acid in water for good chromatographic retention and protonation in positive ion mode.[2] It is crucial to use high-purity solvents and additives to minimize background noise.[1]
Q2: How do I optimize the mass spectrometry parameters for this compound?
A2: Direct infusion of a standard solution of this compound into the mass spectrometer is the most effective way to optimize MS parameters. Tune the instrument to find the precursor ion ([M+H]+) in a full scan. Subsequently, perform product ion scans to identify the most stable and abundant fragment ions for Multiple Reaction Monitoring (MRM). Key parameters to optimize include capillary voltage, gas temperatures, and collision energy for each MRM transition.[1][3]
Q3: What are common causes of low sensitivity in an LC-MS method?
A3: Low sensitivity can stem from several factors: inefficient ionization, matrix effects from the sample, suboptimal chromatographic conditions leading to poor peak shape, or contamination in the LC-MS system.[1][4] Careful optimization of the ion source parameters and mobile phase composition is critical for maximizing ionization efficiency.[1]
Q4: Can derivatization improve the sensitivity for this compound?
A4: While not always necessary for compounds with good inherent ionization efficiency, derivatization can significantly enhance sensitivity for certain molecules by introducing a readily ionizable functional group.[5] For benzodiazepines, this is less common in LC-MS than in GC-MS, but it remains an option if other optimization strategies fail to provide the required sensitivity.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of this compound LC-MS methods.
Issue 1: No or Very Low Analyte Signal
| Question | Possible Cause | Suggested Solution |
| Are you able to see a signal with direct infusion? | MS detector or electronics issue. | If no signal with direct infusion, there may be a hardware problem. Check instrument diagnostics and contact the manufacturer if necessary.[7] |
| Is the LC column pressure normal? | Leak in the LC system. | Low pressure often indicates a leak. Check all fittings and connections from the pump to the MS inlet.[7] |
| Is the correct MRM transition being monitored? | Incorrect precursor or product ion selected. | Infuse the standard again to confirm the m/z of the precursor and product ions. Ensure the correct values are entered in the acquisition method. |
| Is the mobile phase composition appropriate? | Analyte is not eluting from the column or is eluting too quickly with co-eluting interferences. | Adjust the mobile phase gradient to ensure the analyte is retained and separated from the bulk of the matrix.[1] |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Question | Possible Cause | Suggested Solution |
| Are all peaks tailing or just the analyte peak? | Extra-column dead volume or column contamination. | If all peaks are tailing, check for poorly made connections or excessive tubing length. If only some peaks tail, it could be a secondary interaction with the column.[8] |
| Is the injection solvent stronger than the mobile phase? | Solvent mismatch causing peak distortion. | The injection solvent should be as weak as or weaker than the initial mobile phase to ensure proper peak focusing on the column head.[8] |
| Could the column be overloaded? | High concentration of the analyte. | Reduce the injection volume or dilute the sample to see if peak shape improves.[8] |
| Is the peak split? | Column void or partial blockage. | A split peak can indicate a problem with the column packing. Try reversing the column and flushing it. If the problem persists, the column may need to be replaced.[8] |
Issue 3: High Background Noise or Baseline Instability
| Question | Possible Cause | Suggested Solution |
| Are you using high-purity solvents and additives? | Contaminated mobile phase. | Use LC-MS grade solvents and fresh additives. Filter all mobile phases.[1] |
| Is there carryover from previous injections? | Contamination in the autosampler or column. | Implement a robust needle wash protocol and inject blanks between samples to check for carryover.[4] |
| Is the mass spectrometer source dirty? | Contamination from non-volatile sample components. | A dirty ion source can lead to high background noise. Follow the manufacturer's instructions for cleaning the ion source.[4] |
Data Presentation: Parameters for Optimization
The following tables outline the key parameters to optimize for your this compound LC-MS method.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Starting Point | Optimization Goal |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Achieve good retention and peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensure good protonation and chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Elute the analyte with a sharp peak. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimize for best peak shape and sensitivity. |
| Column Temperature | 30 - 40 °C | Improve peak shape and reproducibility. |
| Injection Volume | 1 - 10 µL | Maximize signal without overloading the column. |
Table 2: Mass Spectrometry Parameters (Positive ESI)
| Parameter | Typical Starting Point | Optimization Goal |
| Capillary Voltage | 3.0 - 4.5 kV | Maximize precursor ion intensity. |
| Source Temperature | 120 - 150 °C | Optimize desolvation. |
| Desolvation Gas Flow | 600 - 800 L/Hr | Efficiently remove solvent from droplets. |
| Desolvation Temperature | 350 - 500 °C | Enhance analyte desolvation.[1] |
| Cone Voltage | 20 - 40 V | Maximize precursor ion transmission. |
| Collision Energy | 10 - 30 eV | Achieve stable and intense fragment ions. |
Experimental Protocols
Protocol 1: Stock Solution and Standard Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.[9]
-
Perform serial dilutions from the stock solution to create a working standard of approximately 1 µg/mL for direct infusion and method development.
-
Further dilute the working standard to prepare a calibration curve in the desired concentration range (e.g., 0.1 to 100 ng/mL) in a matrix that mimics your sample (e.g., 50:50 methanol:water).[9]
Protocol 2: Optimization of MS Parameters via Direct Infusion
-
Set up a 'T' junction to deliver the 1 µg/mL working standard to the mass spectrometer at a low flow rate (e.g., 10 µL/min) while the LC provides a typical mobile phase composition (e.g., 50% Mobile Phase B) at its standard flow rate.
-
In full scan mode, identify the protonated molecule ([M+H]+) of this compound.
-
Select the precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions.
-
Create an MRM method using the most intense precursor-product ion transitions.
-
Systematically adjust source parameters (capillary voltage, gas flows, temperatures) one at a time to maximize the signal intensity of the MRM transitions.[1]
-
For each MRM transition, vary the collision energy to find the optimal value that produces the highest and most stable fragment ion signal.
Protocol 3: LC Method Development
-
Inject a mid-range standard onto the LC-MS system using a broad gradient (e.g., 5% to 95% Mobile Phase B over 10 minutes).
-
Observe the retention time and peak shape of this compound.
-
Adjust the gradient slope and duration to achieve a retention time of at least 2-3 times the column dead volume, ensuring separation from any matrix components.
-
Fine-tune the mobile phase composition (e.g., switching from acetonitrile to methanol, adjusting formic acid concentration) to improve peak shape and sensitivity. Increased organic content in the mobile phase at the time of elution can enhance ionization efficiency.[1]
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Desmethyl Rilmazolam Stability and Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation product analysis of N-Desmethyl Rilmazolam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an active metabolite of the prodrug Rilmazafone, belonging to the triazolobenzodiazepine class of compounds.[1][2] As an active metabolite, its stability is crucial for understanding the pharmacokinetics and toxicology of Rilmazafone. Stability studies are essential to identify potential degradation products that could affect the efficacy and safety of the parent drug.
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively detailed in the public literature, benzodiazepines, in general, are susceptible to degradation through hydrolysis, oxidation, and photodegradation.[1] A potential degradation product of this compound is di-desmethyl rilmazolam, formed through further demethylation.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, it is recommended to store this compound at -20°C or -80°C.[2] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and methanol.[2]
Q4: Which analytical techniques are most suitable for stability and degradation product analysis of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the analysis of benzodiazepines and their metabolites.[3] These methods allow for the separation, identification, and quantification of the parent compound and its degradation products.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample solvent incompatible with mobile phase. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Use a new column or a guard column. 3. Dissolve the sample in the mobile phase if possible. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC system for leaks and ensure the pump is functioning correctly. |
| Ghost peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. | 1. Use high-purity solvents and flush the system. 2. Implement a robust needle wash protocol in the autosampler method. |
| Low sensitivity | 1. Incorrect detection wavelength. 2. Sample degradation in the vial. 3. Low sample concentration. | 1. Determine the optimal UV wavelength for this compound. 2. Use amber vials and analyze samples promptly after preparation. 3. Concentrate the sample if possible. |
Forced Degradation Study Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No or minimal degradation observed | 1. Stress conditions are too mild. 2. Short exposure time. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), temperature, or light intensity. 2. Extend the duration of the stress study. |
| Excessive degradation (>50%) | 1. Stress conditions are too harsh. | 1. Decrease the concentration of the stressor, temperature, or light intensity. 2. Shorten the exposure time. |
| Poor mass balance | 1. Degradation products are not detected by the analytical method. 2. Volatile degradation products are formed. 3. Adsorption of analyte or degradants to the container. | 1. Use a universal detector like a mass spectrometer or a diode array detector to scan a wide range of wavelengths. 2. Use appropriate techniques like headspace GC-MS to analyze for volatile compounds. 3. Use inert container materials. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
-
Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC-UV or LC-MS/MS method.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC-UV method for the analysis of this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Quantitative Data Summary
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (DP) |
| 1N HCl, 60°C, 24h | 15.2 | 2 | DP-1 |
| 1N NaOH, 60°C, 24h | 25.8 | 3 | DP-2 |
| 3% H₂O₂, RT, 24h | 10.5 | 1 | DP-3 |
| 80°C, 48h | 8.1 | 1 | DP-4 |
| UV/Vis Light, 24h | 12.3 | 2 | DP-5 |
Table 2: Retention Times of this compound and its Degradation Products
| Compound | Retention Time (min) |
| This compound | 15.7 |
| DP-1 (Acid Hydrolysis) | 12.4 |
| DP-2 (Base Hydrolysis) | 10.9 |
| DP-3 (Oxidative) | 14.2 |
| DP-4 (Thermal) | 16.5 |
| DP-5 (Photolytic) | 13.8 |
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: A typical experimental workflow for a forced degradation study.
References
Troubleshooting poor peak shape in N-Desmethyl Rilmazolam chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of N-Desmethyl Rilmazolam, a primary metabolite of Rilmazolam. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of your HPLC column.[1][2] These acidic silanols can interact with the basic amine functional groups of the analyte, leading to a distorted peak shape.
Here’s a systematic approach to troubleshoot and resolve peak tailing:
-
Mobile Phase pH Adjustment: The ionization state of both the analyte and the silanol groups is pH-dependent.
-
Low pH Approach: Lowering the mobile phase pH (e.g., to pH 3-4) will protonate the silanol groups, minimizing their interaction with the protonated basic analyte.[1]
-
High pH Approach: Alternatively, increasing the mobile phase pH (e.g., to pH 9-10) can deprotonate the analyte, reducing its ionic interaction with any ionized silanols.[3][4] Ensure your column is stable at higher pH ranges.
-
-
Use of Mobile Phase Additives: Incorporating a small amount of a basic additive, such as triethylamine (TEA), into your mobile phase can help to saturate the active silanol sites on the stationary phase, thus reducing their interaction with this compound.
-
Column Selection:
-
Consider using a column with low residual silanol activity or one that is specifically designed for the analysis of basic compounds.
-
Columns with high-density bonding and end-capping are also effective at shielding residual silanols.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, exposing more active silanol sites. If the peak shape has deteriorated over time, try cleaning the column according to the manufacturer's instructions or replace it with a new one.
Q2: I'm observing peak fronting for my this compound standard. What could be the issue?
A2: Peak fronting is less common than tailing for basic compounds but can occur due to a few reasons:
-
Sample Overload: Injecting too concentrated a sample can lead to saturation of the stationary phase and result in a fronting peak. Try diluting your sample and reinjecting.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a distorted peak. Ideally, dissolve your sample in the mobile phase.
-
Column Issues: A void or channel in the column packing can also lead to peak fronting. This can be checked by reversing the column and flushing it, or by replacing the column.
Q3: My retention time for this compound is not consistent between injections. What should I check?
A3: Retention time variability can be frustrating. Here are the most common culprits:
-
Mobile Phase Preparation:
-
Inconsistent pH: Small variations in the mobile phase pH can lead to significant shifts in retention time for ionizable compounds like this compound.[5] Ensure your buffer is prepared accurately and consistently.
-
Inadequate Mixing: If you are mixing solvents online, ensure the gradient proportioning valve is functioning correctly. If preparing the mobile phase manually, ensure it is thoroughly mixed.
-
-
Column Temperature: Fluctuations in the column temperature can affect retention. Using a column oven to maintain a constant temperature is highly recommended.
-
System Leaks: Any leaks in the HPLC system can lead to a drop in pressure and inconsistent flow rates, affecting retention times.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.
Data Presentation: Mobile Phase Optimization Strategies
The following table summarizes potential starting conditions and troubleshooting adjustments for improving the peak shape of this compound.
| Parameter | Initial Condition | Troubleshooting Adjustment for Tailing | Rationale |
| Column | C18, 5 µm | Use a column with high end-capping or one designed for basic compounds. | Minimizes interaction with residual silanols. |
| Mobile Phase A | 0.1% Formic Acid in Water | Increase buffer concentration or switch to a phosphate buffer at pH 3. | Stronger buffering capacity and better pH control. |
| Mobile Phase B | Acetonitrile or Methanol | No change typically needed. | Organic modifier for elution. |
| pH | Acidic (e.g., 3.0) | Adjust pH to be >2 pKa units away from the analyte's pKa. Consider high pH (e.g., 9.0) with a suitable column. | Ensures the analyte is in a single ionic state.[6] |
| Additive | None | Add 0.1% Triethylamine (TEA) to the mobile phase. | Competes for active silanol sites. |
| Temperature | Ambient | Set to a constant temperature, e.g., 30 °C. | Improves reproducibility of retention time and can improve peak shape. |
| Flow Rate | 1.0 mL/min | No change typically needed for peak shape. | Affects run time and backpressure. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment Study
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.
-
Column: Use a robust C18 column (e.g., 4.6 x 150 mm, 5 µm) that is stable across a wide pH range.
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Gradient: Start with a suitable gradient, for example, 10-90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength (e.g., 240 nm).
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a standard solution of this compound.
-
Repeat the injection for each of the prepared mobile phase A pH values, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.
-
-
Evaluation: Compare the chromatograms for peak shape (asymmetry factor), retention time, and resolution from other components.
Mandatory Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape in chromatography.
Signaling Pathway of Secondary Interactions Leading to Peak Tailing
References
- 1. lcms.cz [lcms.cz]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a new HPLC analytical method for the determination of alprazolam in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Ion Suppression in N-Desmethyl Rilmazolam Mass Spectrometry: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression in the mass spectrometric analysis of N-Desmethyl Rilmazolam.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting interfering compounds from the sample matrix.[1][2][3] This leads to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[2][4] In complex biological matrices such as plasma or urine, where this compound is often measured, endogenous components like phospholipids, salts, and proteins are common causes of ion suppression.[3][5]
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A2: A common method to assess ion suppression is the post-column infusion experiment.[1][6] In this technique, a standard solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample is injected onto the LC system. A dip in the baseline signal of this compound at the retention time of interfering matrix components indicates the presence of ion suppression.
Q3: What are the primary strategies to minimize ion suppression?
A3: The three main strategies to combat ion suppression are:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.[5][7][8]
-
Optimized Chromatographic Separation: To separate this compound from co-eluting interfering compounds.[1]
-
Adjustment of Mass Spectrometry Parameters: To enhance the specific detection of the analyte.[9]
Troubleshooting Guides
Issue 1: Low signal intensity or poor sensitivity for this compound.
This is a primary indicator of potential ion suppression.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The choice of sample cleanup is critical. Protein precipitation is a simple but often less effective method for removing phospholipids, a major cause of ion suppression.[2][5] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][5][7]
-
Optimize Chromatography: Ensure that this compound is chromatographically resolved from the regions of significant ion suppression.
-
Gradient Modification: Adjust the mobile phase gradient to better separate the analyte from interfering peaks.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide significantly better resolution and reduce the potential for co-elution.
-
-
Dilute the Sample: Reducing the concentration of the matrix by diluting the sample can alleviate ion suppression, though this may compromise the limit of detection.[1][2]
Issue 2: Inconsistent and irreproducible quantitative results for this compound.
This can be caused by variable ion suppression across different samples.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects.[8] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate ratiometric quantification.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to be analyzed.[1][8] This helps to normalize the ion suppression effects between the calibrators and the unknown samples.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
Objective: To identify regions of ion suppression in the chromatographic run.
Methodology:
-
Prepare a standard solution of this compound (e.g., 100 ng/mL in methanol).
-
Set up the LC-MS/MS system.
-
Tee the outlet of the LC column to a syringe pump infusing the this compound standard solution at a constant flow rate (e.g., 10 µL/min).
-
Begin data acquisition on the mass spectrometer, monitoring the characteristic transition for this compound. A stable baseline signal should be observed.
-
Inject a blank, extracted biological matrix sample onto the LC column.
-
Monitor the this compound signal. Any significant drop in the signal intensity indicates a region of ion suppression.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on this compound Signal Intensity
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Signal Suppression (%) |
| Protein Precipitation (Acetonitrile) | 50,000 | 75% |
| Liquid-Liquid Extraction (MTBE) | 150,000 | 25% |
| Solid-Phase Extraction (C18) | 180,000 | 10% |
| Neat Solution (No Matrix) | 200,000 | 0% |
This table presents illustrative data to demonstrate the potential impact of different sample preparation methods on reducing ion suppression.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. providiongroup.com [providiongroup.com]
- 8. longdom.org [longdom.org]
- 9. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 10. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Desmethyl Rilmazolam Extraction from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of N-Desmethyl Rilmazolam from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The three most common and effective methods for extracting this compound, a benzodiazepine metabolite, from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the desired sample purity, required sensitivity, and available equipment.
Q2: I am experiencing low recovery of this compound. What are the likely causes?
A2: Low recovery can stem from several factors, including:
-
Suboptimal pH: The pH of the plasma sample can significantly impact the extraction efficiency of this compound.
-
Inappropriate Solvent Choice (LLE): The organic solvent used may not have the optimal polarity to efficiently extract the analyte.
-
Inefficient Elution (SPE): The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.
-
Incomplete Protein Precipitation (PPT): If proteins are not fully precipitated, the analyte may remain bound and be discarded with the protein pellet.
-
Analyte Instability: this compound may be degrading during the extraction process.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components from the plasma, can be minimized by:
-
Optimizing Sample Cleanup: Employing a more rigorous extraction method, such as SPE, can significantly reduce matrix components.
-
Chromatographic Separation: Modifying the LC gradient and column chemistry can help separate this compound from interfering compounds.
-
Using an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) can help compensate for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise sensitivity.
Q4: What are the recommended storage conditions for plasma samples containing this compound?
A4: To ensure the stability of this compound, plasma samples should be stored at -20°C or, for long-term storage, at -80°C. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.
Troubleshooting Guides
Issue 1: Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH during LLE | Adjust the pH of the plasma sample. For basic compounds like benzodiazepines, a slightly alkaline pH (e.g., 9-10) is often optimal for extraction into an organic solvent. |
| Inappropriate LLE Solvent | Test a range of organic solvents with varying polarities. A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) can be effective. A combination of hexane and dichloromethane (1:1, v/v) has been used successfully for other N-desmethyl benzodiazepine metabolites.[1] |
| Inefficient SPE Elution | Optimize the elution solvent. A common starting point is methanol or acetonitrile, often with a small percentage of a modifier like formic acid or ammonium hydroxide to improve elution efficiency. |
| Analyte Adsorption | Silanize glassware to prevent adsorption of the analyte to glass surfaces, especially at low concentrations. |
| Incomplete Vortexing/Mixing | Ensure thorough mixing during extraction steps to maximize the interaction between the sample and the extraction solvent. |
Issue 2: High Matrix Effects in LC-MS/MS
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | Switch from a simple extraction method like PPT to a more selective one like SPE. SPE can provide a much cleaner extract. |
| Phospholipid Contamination | If using PPT with acetonitrile, phospholipids are a common source of matrix effects. Consider using a phospholipid removal plate or a different PPT solvent like methanol. |
| Co-elution of Interferents | Modify the HPLC/UHPLC gradient to better separate this compound from matrix components. Experiment with different analytical columns (e.g., C18, Phenyl-Hexyl). |
| Ion Suppression/Enhancement | Evaluate the matrix effect by comparing the analyte response in a post-extraction spiked sample to a neat solution. If significant suppression or enhancement is observed, further optimization of the sample cleanup and chromatography is necessary. |
Issue 3: Poor Reproducibility (High %RSD)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Calibrate and verify the accuracy of all pipettes used for sample and solvent transfers. |
| Variable Evaporation | If an evaporation step is used, ensure it is consistent across all samples. Over-drying can lead to loss of analyte. Reconstitute the dried extract in a well-controlled volume. |
| Inconsistent pH Adjustment | Use a calibrated pH meter and ensure consistent pH adjustment for every sample. |
| Automated vs. Manual Extraction | If possible, use an automated liquid handler for extractions to improve consistency. Manual extractions can have higher variability. |
Experimental Protocols
Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (or methanol).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add an appropriate internal standard.
-
Add 50 µL of a basifying agent (e.g., 1M sodium carbonate) to adjust the pH to ~9-10.
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate, 1:1 v/v).
-
Vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode or polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 200 µL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound with 1 mL of methanol or an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Data Presentation
Table 1: Comparison of Extraction Methods for Benzodiazepines
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Moderate to High | High | High |
| Matrix Effects | High | Moderate | Low |
| Throughput | High | Moderate | Moderate |
| Cost per Sample | Low | Low | High |
| Automation Potential | High | Moderate | High |
Mandatory Visualizations
Caption: General workflow for the extraction of this compound from plasma.
Caption: Troubleshooting decision tree for low recovery of this compound.
References
Addressing cross-reactivity issues in N-Desmethyl Rilmazolam immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Desmethyl Rilmazolam immunoassays. The following sections address common issues, with a focus on mitigating cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
A1: this compound is a primary active metabolite of the prodrug Rilmazafone, a benzodiazepine derivative.[1][2][3][4] It belongs to the class of triazolobenzodiazepines.[3][4][5] In research and forensic settings, it serves as an important analytical reference standard for detecting and quantifying Rilmazafone use.[3][4]
Q2: My immunoassay for this compound is showing a positive result, but I don't expect it. What could be the cause?
A2: Unexpected positive results can be due to cross-reactivity with other structurally similar compounds. This is a known limitation of immunoassays, where the antibody may bind to substances other than the target analyte.[6] Common causes for false-positive benzodiazepine screens include the presence of other benzodiazepines, their metabolites, or even some non-benzodiazepine drugs. It is crucial to confirm all positive immunoassay results with a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9]
Q3: What are some common substances known to cross-react with benzodiazepine immunoassays?
A3: Several substances have been reported to cause false-positive results in benzodiazepine immunoassays. These include certain non-steroidal anti-inflammatory drugs (NSAIDs) like Oxaprozin, and some antidepressants such as Sertraline.[8][9] The degree of cross-reactivity can vary significantly depending on the specific assay and the concentration of the interfering substance.[7]
Q4: How can I minimize the risk of cross-reactivity in my experiments?
A4: To minimize cross-reactivity, it is important to have a thorough understanding of all substances present in your sample. Implementing proper experimental controls is crucial. Techniques such as spike and recovery experiments and pre-adsorption of your primary antibody with potential cross-reactants can help identify and mitigate these issues. Additionally, using highly specific monoclonal antibodies, if available, can reduce the likelihood of off-target binding.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound immunoassays.
Issue 1: High Background Signal
A high background signal can mask the true signal from the target analyte, leading to inaccurate quantification.
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number and vigor of wash steps between antibody incubations. Ensure that the wash buffer completely fills each well. |
| Non-specific antibody binding | Increase the concentration of the blocking agent (e.g., BSA or casein) in your blocking buffer or try a different blocking agent. |
| High antibody concentration | Titrate your primary and/or secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Contaminated reagents | Use fresh, sterile buffers and reagents. Ensure proper storage of all kit components. |
Issue 2: No or Weak Signal
The absence of a signal when one is expected can indicate a problem with one or more steps in the assay protocol.
| Possible Cause | Recommended Solution |
| Incorrect antibody usage | Ensure you are using the correct primary and secondary antibodies at the recommended dilutions. Verify that the secondary antibody is specific to the primary antibody's host species. |
| Inactive enzyme conjugate | Verify the activity of the enzyme conjugate. Ensure that the substrate is appropriate for the enzyme and has not expired. |
| Improper sample storage | Ensure that samples containing this compound have been stored correctly to prevent degradation of the analyte. |
| Procedural error | Double-check all incubation times and temperatures. Ensure that all necessary reagents were added in the correct order. |
Issue 3: Suspected Cross-Reactivity
If you suspect that your assay is detecting substances other than this compound, the following steps can help you identify and address the issue.
| Problem | Recommended Action |
| False-Positive Results | Confirm all positive results using a highly specific method such as LC-MS/MS. This is the gold standard for confirming the presence and identity of an analyte.[7] |
| Identify Potential Cross-Reactants | Review the metabolic pathway of Rilmazafone. Its other metabolites, such as Rilmazolam and Di-Desmethyl Rilmazolam, are structurally very similar and are highly likely to cross-react. Consider other structurally related benzodiazepines that may be present in the sample. |
| Perform a Spike and Recovery Experiment | This experiment helps to determine if the sample matrix is interfering with the assay. A known amount of this compound is added to the sample and the recovery is measured. A recovery outside of the 80-120% range may indicate matrix effects or cross-reactivity. |
| Use a Pre-adsorption Protocol | To confirm if a specific compound is causing cross-reactivity, you can pre-incubate your primary antibody with an excess of the suspected interfering substance before performing the assay. If the signal is significantly reduced, it confirms cross-reactivity. |
Data Presentation: Cross-Reactivity in Benzodiazepine Immunoassays
Table 1: Representative Cross-Reactivity of Benzodiazepines and Metabolites
| Compound | Concentration Tested (µg/mL) | Effect (Positive/Negative) |
| Oxazepam (cutoff) | 0.2 | Positive |
| Alprazolam | 0.2 | Positive |
| α-Hydroxy-Alprazolam | 0.1 | Positive |
| 7-Aminoclonazepam | 1.9 | Positive |
| Bromazepam | 0.3 | Positive |
| Chlordiazepoxide | 1.5 | Positive |
| Clonazepam | 0.3 | Positive |
| Diazepam | 0.065 | Positive |
| Lorazepam | 0.4 | Positive |
| Nordiazepam | 0.07 | Positive |
| Temazepam | 0.2 | Positive |
| Data adapted from a representative benzodiazepine immunoassay. |
Table 2: Compounds Reported to Cause False Positives in Benzodiazepine Screens
| Compound | Drug Class |
| Oxaprozin | NSAID |
| Sertraline | Antidepressant (SSRI) |
| Tolmetin | NSAID |
| Naproxen | NSAID |
| Etodolac | NSAID |
| Fenoprofen | NSAID |
| This is not an exhaustive list, and cross-reactivity can be assay-dependent.[8] |
Experimental Protocols
1. Spike and Recovery Protocol
This protocol is used to assess the accuracy of an immunoassay in a specific sample matrix.
Objective: To determine if the sample matrix interferes with the detection of this compound.
Materials:
-
This compound standard
-
Your test samples
-
Assay buffer (or the recommended diluent for your assay)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Prepare a Spiking Solution: Prepare a concentrated stock solution of the this compound standard.
-
Spike the Sample: Add a small volume of the spiking solution to your sample. The final concentration of the spike should be within the linear range of your assay.
-
Prepare a Control Spike: Add the same amount of spiking solution to an equal volume of the assay buffer.
-
Assay the Samples: Analyze the unspiked sample, the spiked sample, and the control spike according to your immunoassay protocol.
-
Calculate the Recovery:
-
Recovery (%) = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Concentration of Spike] x 100
-
An acceptable recovery is typically between 80% and 120%.
-
2. Antibody Pre-adsorption Protocol
This protocol is used to confirm if a specific compound is responsible for cross-reactivity.
Objective: To determine if a suspected interfering compound binds to the primary antibody.
Materials:
-
Primary antibody for your immunoassay
-
Suspected cross-reacting compound
-
Assay buffer
-
Standard laboratory equipment
Procedure:
-
Prepare Antibody Solution: Dilute the primary antibody to its optimal working concentration in the assay buffer.
-
Pre-incubate with Suspected Cross-Reactant: Add a molar excess of the suspected cross-reacting compound to the diluted primary antibody solution. A 10- to 100-fold molar excess is typically used.
-
Incubate: Gently agitate the mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Perform the Immunoassay: Use the pre-adsorbed antibody solution as your primary antibody in your standard immunoassay protocol.
-
Compare Results: Compare the signal obtained with the pre-adsorbed antibody to the signal obtained with the primary antibody that was not pre-incubated with the suspected cross-reactant. A significant reduction in signal indicates that the suspected compound is indeed cross-reacting with the antibody.
Visualizations
Metabolic Pathway of Rilmazafone
Caption: Metabolic conversion of Rilmazafone to its primary metabolites.
Troubleshooting Workflow for Suspected Cross-Reactivity
Caption: A logical workflow for investigating unexpected positive immunoassay results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ohsu.edu [ohsu.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT(®) immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Oxaprozin cross-reactivity in three commercial immunoassays for benzodiazepines in urine. | Semantic Scholar [semanticscholar.org]
- 8. content.veeabb.com [content.veeabb.com]
- 9. mercyonedubuque.testcatalog.org [mercyonedubuque.testcatalog.org]
Method refinement for N-Desmethyl Rilmazolam analysis in post-mortem samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the method refinement and analysis of N-Desmethyl Rilmazolam in post-mortem samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant in post-mortem toxicology?
A1: this compound is an active metabolite of the designer benzodiazepine prodrug, Rilmazafone.[1][2] Rilmazafone itself is not psychoactive but is converted in the body first to Rilmazolam (Metabolite M-1) and then to this compound (Metabolite M-2) through enzymatic processes.[1][3] Its presence in post-mortem samples is a key indicator of Rilmazafone consumption, which has been implicated in fatal intoxications.[2][4] Therefore, accurate detection and quantification are crucial for forensic investigations.
Q2: What are the primary challenges associated with analyzing this compound in post-mortem specimens?
A2: Post-mortem samples present unique analytical difficulties. Key challenges include:
-
Post-Mortem Redistribution (PMR): After death, drugs can diffuse from tissues with high concentrations (like the liver or lungs) into the blood, artificially altering their concentrations.[5][6] This is particularly a concern for basic, lipophilic drugs.
-
Matrix Effects: Decomposing biological matrices are complex and can cause significant ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy and sensitivity.[5]
-
Analyte Stability: Benzodiazepines can degrade in post-mortem samples depending on storage time, temperature, and bacterial activity. The stability of this compound specifically should be carefully considered during method validation.
-
Sample Quality: The quality of specimens can vary greatly, from liquid blood to clotted samples, which can complicate extraction and sample preparation.[5]
Q3: Which analytical technique is considered the gold standard for this compound analysis?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the "gold standard" for the analysis of benzodiazepines and their metabolites in biological samples.[1][7] This technique offers high sensitivity and specificity, allowing for reliable identification and quantification even at low concentrations in complex matrices like post-mortem blood.[8] Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires a derivatization step to improve the thermal stability and chromatographic behavior of the analyte.[7][9]
Q4: What type of post-mortem sample is best for minimizing ambiguity in results?
A4: Peripheral blood, particularly femoral blood, is generally the preferred sample for quantitative analysis of drugs susceptible to post-mortem redistribution.[6] Concentrations in central blood (e.g., heart blood) can be artificially elevated due to PMR from adjacent organs. Urine is valuable for screening, while vitreous humor can be a useful alternative matrix if blood is unavailable or highly putrefied. Analysis of multiple sample types can provide a more complete toxicological picture.
Q5: What are the key physicochemical properties of this compound?
A5: Understanding the properties of this compound is essential for optimizing extraction and chromatographic methods.
| Property | Value / Description | Source |
| IUPAC Name | 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][7][10]triazolo[1,5-a][1][7]benzodiazepine-2-carboxamide | [4][10] |
| Molecular Formula | C₁₈H₁₃Cl₂N₅O | [4][10] |
| Molecular Weight | ~386.2 g/mol | [4][10][11] |
| Category | Triazolobenzodiazepine | [1][4] |
| Solubility | Soluble in organic solvents such as acetonitrile, chloroform, and methanol. | [4][10][12] |
| Physical State | Solid at room temperature. | [10] |
Visualized Metabolic Pathway
The prodrug Rilmazafone undergoes a two-step metabolic conversion to its active metabolites.
Experimental Protocols
The following protocols are representative methodologies for the analysis of benzodiazepines in post-mortem whole blood and can be adapted and validated for this compound.
Protocol 1: Sample Preparation using Solid-Supported Liquid-Liquid Extraction (SS-LLE)
This protocol is adapted from a validated method for benzodiazepines in post-mortem whole blood.[13]
-
Sample Aliquoting: Pipette 500 µL of homogenized post-mortem whole blood into a labeled glass tube.
-
Internal Standard: Add the appropriate deuterated internal standard. For this compound, a custom-synthesized deuterated analog would be ideal. If unavailable, an analog from a similar benzodiazepine (e.g., Diazepam-d5) may be used but requires thorough validation.
-
Buffering: Add 500 µL of a borate buffer (pH 11) to the sample and vortex briefly.
-
Extraction: Transfer the mixture to a solid-supported liquid-liquid extraction column (e.g., ChemElut®). Allow the sample to adsorb for 5 minutes.
-
Elution: Elute the analytes by passing 3 x 2.5 mL of methyl tert-butyl ether through the column. Collect the eluate in a clean tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for analysis.
Protocol 2: UPLC-MS/MS Analysis
This protocol provides a starting point for chromatographic separation and mass spectrometric detection. Instrument parameters must be optimized.
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Column Temp. | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | Start at 10% B, ramp to 95% B over 6 min, hold for 1 min, return to initial conditions and equilibrate for 1 min. (Total run time: ~8 min) |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S micro) |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MS Parameter Optimization: The MRM transitions (precursor ion > product ions) and associated collision energies must be determined by infusing a pure analytical standard of this compound into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | Optimize via infusion | Optimize via infusion | Optimize via infusion |
| Internal Standard (e.g., Diazepam-d5) | 290.1 | 154.1 | 198.1 |
Method Validation Benchmarks
When developing and validating a method, the following performance characteristics are typical for multi-analyte benzodiazepine assays in post-mortem blood.[13]
| Parameter | Typical Value |
| Correlation Coefficient (R²) | > 0.998 |
| Precision (CV%) | < 15-20% |
| Accuracy (% Bias) | Within ± 15-20% |
| Recovery | 70 - 110% |
| Matrix Effect | 85 - 115% (when compensated by a suitable internal standard) |
| Limit of Quantification (LOQ) | 0.001 - 0.05 mg/L (Analyte dependent) |
Troubleshooting Guide
General Workflow for this compound Analysis
Problem: Low or No Analyte Signal
Q: I am not seeing a peak for this compound, or the signal is much lower than expected. What should I check?
A: This is a common issue that can stem from multiple stages of the analytical process. Follow this logical troubleshooting guide to identify the root cause.
Detailed Steps:
-
Check the Internal Standard (IS): If the IS signal is also absent or very low, this points to a systemic problem. Verify instrument performance, check for errors in the extraction procedure (e.g., wrong solvent, incorrect pH), or severe matrix effects.
-
Verify Analyte Stability: If the IS signal is acceptable, the issue is likely specific to this compound. Ensure the analytical standard has not degraded. Prepare a fresh standard and inject it directly to confirm its integrity.
-
Evaluate Extraction Recovery: The analyte may not be efficiently extracted from the sample matrix. Perform a recovery experiment by comparing a sample spiked with the analyte before extraction to a blank matrix extract spiked after extraction. Low recovery (<70%) indicates a need to optimize the extraction pH or solvent.
-
Investigate Matrix Effects: Post-mortem samples are known for causing ion suppression. Compare the signal of a blank matrix spiked after extraction to a neat standard in reconstitution solvent. A significantly lower signal in the matrix sample confirms ion suppression. To mitigate this, try diluting the sample extract, improving chromatographic separation from interfering matrix components, or using a more robust sample cleanup technique.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatographic peak for this compound is tailing or split. What could be the cause?
A: Poor peak shape compromises integration and reduces accuracy.
-
Column Overload: Injecting too high a concentration can cause peak fronting. Dilute the sample and re-inject.
-
Column Contamination/Age: Post-mortem extracts can be "dirty" and build up on the column inlet frit or stationary phase. Try flushing the column with a strong solvent or replacing it if it is old.
-
pH Mismatch: A mismatch between the sample diluent pH and the mobile phase starting condition can cause peak splitting or tailing. Ensure your reconstituted extract is dissolved in a solvent that is chemically similar to the initial mobile phase.
-
Secondary Interactions: The analyte may be interacting with active sites on the column or in the UPLC system. Ensure the mobile phase pH is appropriate for the analyte's pKa. Adding a small amount of an ion-pairing agent or buffer might help.
Problem: High Signal Variability Between Injections
Q: I am seeing poor reproducibility (high %CV) for my quality control samples. Why?
A: Inconsistent results point to issues with precision.
-
Autosampler Issues: Check for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.
-
Incomplete Extraction: If the extraction is not robust, small variations in procedure can lead to large differences in recovery. Ensure thorough vortexing and consistent timing for all steps.
-
Sample Inhomogeneity: Post-mortem blood, especially if clotted or hemolyzed, can be difficult to homogenize. Ensure the sample is thoroughly mixed before taking an aliquot.
-
Analyte Instability in Vial: The analyte may be degrading in the autosampler vial over the course of the run. This can be checked by re-injecting the first sample at the end of the sequence. If the signal has decreased, consider cooling the autosampler or reducing the sequence run time.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rilmazafone - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 6. mdpi.com [mdpi.com]
- 7. This compound | Benchchem [benchchem.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Postmortem Analysis of Benzodiazepines in Human Bone by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy this compound [smolecule.com]
- 11. medkoo.com [medkoo.com]
- 12. This compound | CAS 50330-93-3 | Cayman Chemical | Biomol.com [biomol.com]
- 13. Determination of benzodiazepines in ante-mortem and post-mortem whole blood by solid-supported liquid-liquid extraction and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Pharmacological Profile: N-Desmethyl Rilmazolam vs. Diazepam
A comprehensive guide for researchers and drug development professionals detailing the pharmacological characteristics of N-Desmethyl Rilmazolam and the classical benzodiazepine, Diazepam. This report synthesizes available data on their receptor interactions, potency, and metabolic pathways, supported by experimental methodologies.
This guide provides a detailed comparison of the pharmacological profiles of this compound, an active metabolite of the prodrug Rilmazofone, and Diazepam, a widely prescribed benzodiazepine. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of their respective properties.
Introduction to the Compounds
This compound is a triazolobenzodiazepine and an active metabolite of Rilmazofone.[1][2] As a metabolite, its pharmacological activity is a key contributor to the overall effects of the parent prodrug.[3]
Diazepam , marketed under the trade name Valium among others, is a long-acting benzodiazepine with well-established anxiolytic, sedative, muscle-relaxant, anticonvulsant, and amnestic properties.[4] It is widely used in clinical practice to treat a range of conditions including anxiety, insomnia, seizures, and muscle spasms.
Mechanism of Action: Interaction with GABA-A Receptors
Both this compound and Diazepam exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3] These compounds act as positive allosteric modulators, binding to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits.[5] This binding enhances the affinity of GABA for its own binding site, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability.
The diverse pharmacological effects of benzodiazepines are mediated by their interaction with different subtypes of the GABA-A receptor, which are composed of various α, β, and γ subunits. The α1 subunit is primarily associated with sedative and amnesic effects, while the α2 subunit is linked to anxiolytic and muscle-relaxant properties. The α3 and α5 subunits are also involved in myorelaxant actions and cognitive effects, respectively.[4]
Figure 1: GABA-A Receptor Signaling Pathway
Receptor Binding Affinity
The affinity of a compound for different GABA-A receptor subtypes is a critical determinant of its pharmacological profile. While comprehensive data for this compound is limited, available information on Diazepam provides a benchmark for comparison.
| Compound | GABA-A Receptor Subtype | Binding Affinity (Ki, nM) |
| Diazepam | α1β3γ2 | 1.1 - 4.9 |
| α2β3γ2 | 1.1 - 4.9 | |
| α3β3γ2 | 1.1 - 4.9 | |
| α5β3γ2 | 1.1 - 4.9 | |
| This compound | αxβxγx | Data not available |
Table 1: Comparative Receptor Binding Affinities. Data for Diazepam represents a range of reported values from various studies. Specific Ki values for this compound at different GABA-A receptor subtypes are not currently available in the public domain.
In Vivo and In Vitro Potency
The potency of a compound is a measure of the concentration or dose required to produce a specific effect. For anxiolytics and sedatives, this is often determined through behavioral models in animals.
| Compound | Assay | Effect | Potency (ED₅₀) |
| Diazepam | Anticonvulsant (Pentetrazol-induced seizures in mice) | Protection against seizures | 0.10 - 0.24 mg/kg (i.v.)[6] |
| Anxiolytic (Elevated Plus Maze in mice) | Increased time in open arms | ~1 mg/kg (p.o.)[7] | |
| Sedative (Locomotor activity in mice) | Decreased activity | > 1.5 mg/kg (i.p.)[8] | |
| This compound | Anxiolytic / Sedative | Data not available |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, determine its onset, duration of action, and potential for accumulation.
| Parameter | This compound | Diazepam |
| Bioavailability | N/A (Metabolite) | Oral: ~90% |
| Time to Peak Plasma Concentration (Tₘₐₓ) | N/A (Metabolite) | Oral: 1 - 1.5 hours |
| Protein Binding | Data not available | ~98% |
| Metabolism | Formed from Rilmazolam via N-demethylation, likely by CYP enzymes.[3] | Primarily by CYP3A4 and CYP2C19 to active metabolites (N-desmethyldiazepam, temazepam, oxazepam). |
| **Elimination Half-life (t₁/₂) ** | Shorter than Diazepam | ~20-100 hours (Parent); up to 100 hours (N-desmethyldiazepam) |
Table 3: Comparative Pharmacokinetic Parameters.
Metabolic Pathways
The biotransformation of these compounds is a key differentiator. Diazepam is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2C19, into several active metabolites which contribute to its long duration of action.
This compound is itself a product of metabolism. Its parent compound, Rilmazofone, is a prodrug that is first hydrolyzed by aminopeptidases in the small intestine to form Rilmazolam. Rilmazolam is then N-demethylated, a reaction catalyzed by CYP enzymes, to yield this compound.[3] The specific CYP isozymes responsible for this latter step have not been definitively identified but are likely to include members of the CYP3A and CYP2C families, which are commonly involved in benzodiazepine metabolism.[10][11]
Figure 2: Comparative Metabolic Pathways
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for specific GABA-A receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are prepared from transfected cell lines (e.g., HEK-293).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
-
Radioligand: A radiolabeled benzodiazepine ligand, such as [³H]-Flunitrazepam, is used at a concentration near its Kd for the receptor.
-
Competition Binding: Membranes are incubated with the radioligand and a range of concentrations of the unlabeled test compound (e.g., this compound or Diazepam).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at 4°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][12]
Figure 3: Radioligand Binding Assay Workflow
In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)
Objective: To evaluate the anxiolytic-like effects of a test compound in mice.
Methodology:
-
Apparatus: An elevated, plus-shaped maze with two open and two enclosed arms.
-
Animals: Male mice are typically used and are habituated to the testing room before the experiment.
-
Drug Administration: The test compound (e.g., this compound or Diazepam) or vehicle is administered at various doses (e.g., intraperitoneally or orally) at a specified time before the test (e.g., 30 minutes).
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The session is recorded by a video camera, and software is used to track the animal's movement. The primary measures are the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[6][13][14]
In Vivo Assessment of Sedative Activity (Loss of Righting Reflex)
Objective: To determine the sedative/hypnotic properties of a test compound in mice.
Methodology:
-
Animals: Male mice are used.
-
Drug Administration: The test compound is administered at various doses.
-
Procedure: At a specified time after drug administration, the mouse is placed on its back.
-
Assessment: The inability of the mouse to right itself (i.e., return to a prone position with all four paws on the surface) within a defined period (e.g., 30-60 seconds) is considered a loss of the righting reflex.
-
Data Analysis: The dose at which 50% of the animals exhibit a loss of the righting reflex is calculated as the ED₅₀ for sedation.[1][5][15]
Summary and Conclusion
Diazepam is a well-characterized benzodiazepine with a broad affinity for GABA-A receptor subtypes containing α1, α2, α3, and α5 subunits, leading to its diverse pharmacological effects. Its long half-life, attributable to its active metabolites, results in a prolonged duration of action.
This compound, as an active metabolite of Rilmazofone, is a key contributor to the pharmacological profile of its parent prodrug. While direct comparative quantitative data is scarce, its classification as a triazolobenzodiazepine suggests a similar mechanism of action to Diazepam, involving positive allosteric modulation of GABA-A receptors. Preliminary evidence suggests it may have a more potent anxiolytic effect and a shorter half-life compared to Diazepam, which could translate to a faster onset and shorter duration of action with a lower potential for accumulation.[1]
Further research is required to fully elucidate the pharmacological profile of this compound, particularly concerning its binding affinities for different GABA-A receptor subtypes and its in vivo potency for anxiolytic and sedative effects. Such data would be invaluable for a more definitive comparison with established benzodiazepines like Diazepam and for understanding its potential therapeutic applications.
References
- 1. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticonvulsive activity and toxicity of diazepam in three different formulations. An experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. Elevated plus maze protocol [protocols.io]
- 7. brieflands.com [brieflands.com]
- 8. neurofit.com [neurofit.com]
- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 12. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
A Comparative Analysis of the Metabolism of Rilmafone and Other Designer Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism of Rilmazafone, a prodrug, with three other prominent designer benzodiazepines: Etizolam, Flubromazolam, and Clonazolam. The information presented is supported by experimental data from in vitro and in vivo studies, intended to aid researchers in understanding the metabolic pathways, identifying key metabolites, and informing analytical detection strategies.
Introduction
Designer benzodiazepines represent a growing class of new psychoactive substances (NPS) that pose significant challenges to public health and forensic toxicology. Understanding their metabolic fate is crucial for predicting their pharmacokinetic profiles, duration of action, and for developing reliable methods for their detection in biological matrices. This guide focuses on a comparative analysis of the metabolism of Rilmazafone, which requires initial bioactivation, and three direct-acting designer benzodiazepines: Etizolam, Flubromazolam, and Clonazolam.
Metabolic Pathways: An Overview
The metabolism of these selected benzodiazepines primarily occurs in the liver and involves Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, predominantly catalyzed by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions, mainly glucuronidation by UDP-glucuronosyltransferases (UGTs), increase water solubility to facilitate excretion.
Rilmazafone, a 1H-1,2,4-triazolyl benzophenone derivative, is a prodrug that is first metabolized in the small intestine by aminopeptidases to its active benzodiazepine form, which then undergoes further metabolism.[1][2] In contrast, Etizolam, Flubromazolam, and Clonazolam are already active and directly undergo hepatic metabolism.
The primary metabolic reactions for these compounds include:
-
Hydroxylation: Addition of a hydroxyl group, a common Phase I reaction for benzodiazepines.
-
N-dealkylation: Removal of an alkyl group.
-
Nitroreduction: Reduction of a nitro group, specific to nitrobenzodiazepines like Clonazolam.
-
Glucuronidation: Conjugation with glucuronic acid, a major Phase II pathway for benzodiazepines and their metabolites.
Figure 1. Metabolic activation of Rilmazafone.
References
A Comparative Guide to the Analytical Validation of N-Desmethyl Rilmazolam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of N-Desmethyl Rilmazolam and other benzodiazepines. While no dedicated inter-laboratory validation studies for this compound have been identified in publicly available literature, this document collates and compares data from single-laboratory validation studies of multi-analyte methods that are applicable to the analysis of this compound. The information is intended to assist researchers and drug development professionals in selecting and implementing appropriate analytical methodologies.
This compound is an active metabolite of the prodrug Rilmazafone.[1][2] The accurate quantification of this and other benzodiazepines is crucial in forensic toxicology, clinical monitoring, and drug development. The primary analytical techniques employed for this purpose are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS).
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance data from various single-laboratory validation studies. These studies encompass a range of benzodiazepines, and their performance characteristics can be considered indicative of the expected performance for this compound analysis under similar conditions.
Table 1: Comparison of LC-MS/MS Method Performance for Benzodiazepine Analysis in Whole Blood
| Parameter | Method A | Method B | Method C |
| Analytes | 12 Designer Benzodiazepines | 13 Designer Benzodiazepines | 33 Benzodiazepines & Metabolites |
| Linearity (r²) | >0.990[3] | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.5 ng/mL[4][5] | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | 1 ng/mL[4][5] | 0.005 - 0.05 mg/L |
| Accuracy (Bias %) | ±10%[3] | ±12%[4][5] | Not Specified |
| Precision (RSD/CV %) | ≤10% (Intra- and Inter-run)[3] | 3-20% (Intra-day), 4-21% (Inter-day)[4][5] | Not Specified |
| Recovery (%) | Not Specified | 35-90%[5] | Not Specified |
Table 2: Comparison of Analytical Method Performance in Other Matrices
| Parameter | Method D (LC-MS/MS in Hair) | Method E (GC-MS in Blood) |
| Analytes | 17 Designer Benzodiazepines | 23 Benzodiazepines & Metabolites |
| Linearity (r²) | Not Specified | >0.9981[6] |
| Limit of Detection (LOD) | Not Specified | Statistically Calculated |
| Limit of Quantitation (LOQ) | 5 or 25 pg/mg | Statistically Calculated |
| Accuracy (Bias %) | -13.7 to 18.3% | <8.5%[6] |
| Precision (RSD/CV %) | <19.2%[7] | <11.1%[6] |
| Recovery (%) | >70%[7] | >74%[6] |
Experimental Protocols
The methodologies employed in the cited studies share common principles, although specific reagents and parameters may vary. Below are generalized protocols for the analysis of benzodiazepines, including this compound, in biological matrices.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique widely used for the quantification of drugs and their metabolites in biological fluids.
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): This technique is used to isolate the analytes of interest from the sample matrix. A common procedure involves:
-
Addition of an internal standard to the sample (e.g., whole blood).
-
Buffering the sample to an appropriate pH.
-
Extraction with an organic solvent (e.g., a mixture of n-butyl chloride and acetonitrile).
-
Centrifugation to separate the organic and aqueous layers.
-
Evaporation of the organic layer to dryness.
-
Reconstitution of the residue in the mobile phase for injection into the LC-MS/MS system.[3]
-
-
Solid-Phase Extraction (SPE): SPE is another common technique for sample clean-up and concentration. The general steps are:
2. Chromatographic Separation:
-
Column: A C18 analytical column is frequently used for the separation of benzodiazepines.[4][5]
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents, often containing a modifier like formic acid or ammonium formate, is typically employed. For example, a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[8]
-
Flow Rate: A typical flow rate is around 0.3 to 0.6 mL/min.[8]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for benzodiazepines.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, providing high selectivity and sensitivity. Two or more MRM transitions (a precursor ion and a product ion) are monitored for each analyte.[4][5]
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For many benzodiazepines, derivatization is required to improve their chromatographic properties.
1. Sample Preparation:
-
Extraction: Similar to LC-MS/MS, LLE is a common extraction technique.[6]
-
Derivatization: To increase volatility and thermal stability, benzodiazepines are often derivatized. A two-step derivatization process involving propylation followed by propionylation has been described.[6]
2. Chromatographic Separation:
-
Column: A capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the analytes.
3. Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Detection: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for quantification, where specific ions for each analyte are monitored.
Visualizations
The following diagrams illustrate the typical workflows for analytical method validation and sample analysis.
Caption: A generalized workflow for the validation of an analytical method.
Caption: A typical workflow for the analysis of a biological sample.
References
- 1. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Development and Validation of a Novel Designer Benzodiazepines Panel by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
A Comparative Guide: HPLC vs. GC-MS for the Identification of N-Desmethyl Rilmazolam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of N-Desmethyl Rilmazolam, an active metabolite of the prodrug Rilmazafone. This document aims to assist researchers in selecting the most suitable analytical technique for their specific needs by presenting objective comparisons and supporting experimental data.
Introduction to this compound and Analytical Challenges
This compound is a triazolobenzodiazepine and a key active metabolite of Rilmazafone, a hypnotic agent. Accurate and sensitive detection of this compound is crucial in pharmacokinetic studies, clinical and forensic toxicology, and drug metabolism research. The choice between HPLC and GC-MS for its analysis depends on various factors, including the required sensitivity, sample matrix, throughput, and the need for structural confirmation.
Performance Comparison: HPLC vs. GC-MS
Both HPLC and GC-MS are powerful analytical techniques, each with distinct advantages and disadvantages for the analysis of benzodiazepine metabolites like this compound. Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is often preferred for its ability to analyze a broader range of compounds with minimal sample preparation and without the need for derivatization.[1] This is a significant advantage for thermally labile or polar compounds.
Conversely, GC-MS is a well-established and robust technique renowned for its high chromatographic resolution and specificity, especially when operated in selected ion monitoring (SIM) mode.[2] However, a key consideration for the GC-MS analysis of many benzodiazepines is the necessity of a derivatization step to improve volatility and thermal stability.[2][3]
The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of benzodiazepines, providing a general expectation for the analysis of this compound. It is important to note that specific performance metrics can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Preparation | Simpler, often involving protein precipitation or solid-phase extraction.[4] | More complex, typically requires liquid-liquid or solid-phase extraction followed by a mandatory derivatization step to increase analyte volatility and thermal stability.[3] |
| Derivatization | Generally not required, which simplifies the workflow and reduces potential for analyte loss or degradation.[5] | Often necessary for benzodiazepines to prevent thermal degradation in the GC inlet and improve peak shape. Common derivatizing agents include silylating agents like BSTFA or MTBSTFA.[2][6] |
| Analysis Time | Shorter run times are often achievable, especially with Ultra-High-Performance Liquid Chromatography (UHPLC) systems.[1][5] | Can have longer run times due to the temperature programming required for chromatographic separation. |
| Sensitivity (LOD/LOQ) | Generally offers excellent sensitivity, with Limits of Detection (LOD) for benzodiazepines reported in the low ng/mL range, particularly with MS/MS detection.[7] | High sensitivity is achievable, with LODs for some benzodiazepines reported to be as low as 50 ng/mL in urine.[2] |
| Specificity | High specificity, especially when coupled with tandem mass spectrometry (MS/MS), which allows for the monitoring of specific precursor-product ion transitions. | Excellent specificity due to characteristic mass fragmentation patterns, which are highly reproducible and can be compared against spectral libraries for confident identification. |
| Compound Amenability | Suitable for a wide range of compounds, including polar, non-volatile, and thermally labile molecules. | Primarily suited for volatile and thermally stable compounds. Derivatization can extend the range of analyzable compounds. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement in complex biological matrices, often requiring the use of isotopically labeled internal standards for accurate quantification.[1] | Less prone to matrix effects compared to electrospray ionization (ESI) used in LC-MS, but co-eluting matrix components can still interfere. |
| Cost & Maintenance | Instrumentation can have a higher initial cost, especially for MS/MS systems. Maintenance can be more complex. | GC-MS systems are generally less expensive to purchase and maintain. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the analysis of this compound using HPLC and GC-MS, based on established methods for similar triazolobenzodiazepines.
HPLC-MS/MS Method for this compound
This protocol is based on a general approach for the analysis of benzodiazepines in biological fluids.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine or plasma, add an internal standard (e.g., Diazepam-d5).
-
Perform enzymatic hydrolysis if analyzing conjugated metabolites.
-
Condition a mixed-mode SPE cartridge with methanol and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and an organic solvent of low elution strength.
-
Elute the analyte with an appropriate solvent mixture (e.g., methanol/acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC-MS/MS Conditions
-
HPLC System: A UHPLC system is recommended for faster analysis times.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for this compound and the internal standard.
GC-MS Method for this compound
This protocol is based on a general approach for the GC-MS analysis of triazolobenzodiazepines.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of urine or plasma, add an internal standard (e.g., Prazepam).
-
Adjust the sample pH to 9-10 with a suitable buffer.
-
Extract the sample with an organic solvent (e.g., ethyl acetate).
-
Centrifuge to separate the layers and transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
2. Derivatization
-
To the dried extract, add a silylating agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes to facilitate the derivatization reaction.
-
Cool the sample to room temperature before injection.
3. GC-MS Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A capillary column suitable for drug analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound and the internal standard.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS.
Caption: Workflow for this compound analysis by HPLC-MS/MS.
Caption: Workflow for this compound analysis by GC-MS.
Conclusion and Recommendations
The choice between HPLC and GC-MS for the identification of this compound is contingent on the specific requirements of the analysis.
-
HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is recommended for high-throughput screening and quantitative analysis in complex biological matrices. The minimal sample preparation, avoidance of derivatization, and shorter analysis times make it a highly efficient and robust method.[1][4]
-
GC-MS remains a valuable tool for confirmation and in laboratories where LC-MS/MS is not available. Its high specificity and the extensive mass spectral libraries available for derivatized compounds provide a high degree of confidence in identification. However, the requirement for derivatization adds complexity and time to the analytical workflow.
For researchers in drug development and clinical settings, the advantages of HPLC-MS/MS in terms of speed, reduced sample handling, and applicability to a wider range of metabolites often make it the preferred technique. Forensic laboratories may utilize both techniques, with HPLC-MS/MS for initial screening and quantification, and GC-MS for confirmatory analysis. Ultimately, the selection should be based on a careful evaluation of the analytical needs, available resources, and the specific goals of the study.
References
- 1. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation and confirmation of the diazolo- and triazolobenzodiazepines in human urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of urinary benzodiazepines and their metabolites: comparison of automated HPLC and GC-MS after immunoassay screening of clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 14 benzodiazepines and hydroxy metabolites, zaleplon and zolpidem as tert-butyldimethylsilyl derivatives compared with other common silylating reagents in whole blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Pharmacokinetic Comparison of Rilmazafone and its Active Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of the hypnotic prodrug Rilmazafone and its principal active metabolites. The information herein is compiled from available scientific literature and is intended to support further research and development in this area.
Rilmazafone, a water-soluble 1H-1,2,4-triazolyl benzophenone derivative, is a prodrug that exerts its hypnotic and sedative effects through its conversion to active benzodiazepine metabolites.[1] Understanding the pharmacokinetic properties of these metabolites is crucial for optimizing therapeutic strategies and for the development of new chemical entities with improved pharmacological profiles.
Metabolic Pathway of Rilmazafone
Rilmazafone itself does not possess affinity for benzodiazepine receptors.[1] Following oral administration, it is metabolized in the small intestine by aminopeptidases. The metabolic cascade involves the desglycylation and cyclization to form M-1, which is then successively demethylated to M-2 and M-3. Hydrolysis of these metabolites leads to the formation of M-4.[2] Another metabolic route involves the hydroxylation of the benzodiazepine ring or the o-chlorophenyl group.[2] The primary active metabolites responsible for the pharmacological effects are M-1, M-2, M-A, M-3, and M-4.[1]
Metabolic pathway of Rilmazafone to its active metabolites.
Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of Rilmazafone Metabolites in Healthy Volunteers (2 mg Oral Dose)
| Metabolite | Cmax (ng/mL) | T1/2 (hours) |
| M-1 | Data not available | Data not available |
| M-2 | Data not available | Data not available |
| M-4 | Data not available | Data not available |
Table 2: Pharmacokinetic Parameters of Rilmazafone Metabolites in Patients with Chronic Renal Failure (1 mg Oral Dose)
| Metabolite | Cmax (ng/mL) | T1/2 (hours) |
| M-1 | Double that of healthy volunteers | 2-4 times longer than healthy volunteers |
| M-2 | Data not available | 2-4 times longer than healthy volunteers |
| M-4 | Double that of healthy volunteers | 2-4 times longer than healthy volunteers |
Data is qualitative as presented in the source due to the dosage difference between patient and healthy volunteer groups.[3]
A separate study in humans receiving a 4 mg oral dose identified M-1, M-2, M-A, M-3, and M-4 in plasma, with M-4 being the major metabolite detected in the first 6 hours.[1]
Experimental Protocols
Detailed experimental protocols from a comprehensive pharmacokinetic study of Rilmazafone and its metabolites in healthy volunteers are not publicly available. The following represents a typical experimental workflow for such a study, based on established methodologies for pharmacokinetic analysis of small molecules and their metabolites.
Representative Experimental Workflow for a Rilmazafone Pharmacokinetic Study
A representative experimental workflow for a pharmacokinetic study.
Representative Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard for the simultaneous quantification of Rilmazafone and its active metabolites in human plasma.
1. Sample Preparation:
-
Protein Precipitation: A common method involves adding a precipitating agent (e.g., acetonitrile or methanol) to a plasma sample (e.g., 100 µL) to denature and precipitate plasma proteins. After vortexing and centrifugation, the supernatant containing the analytes is collected.
-
Solid-Phase Extraction (SPE): For cleaner samples and potentially higher sensitivity, SPE can be employed. Plasma samples are loaded onto an SPE cartridge, washed to remove interferences, and the analytes are then eluted with an appropriate solvent.
2. Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used for the separation of small molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is commonly used to achieve optimal separation of the parent drug and its various metabolites.
-
Flow Rate: A typical flow rate would be around 0.3-0.5 mL/min.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for this class of compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and a corresponding product ion after fragmentation in the collision cell. The MRM transitions would need to be optimized for Rilmazafone and each of its metabolites.
4. Data Analysis:
-
The concentration of each analyte in the plasma samples is determined by comparing the peak area ratio of the analyte to an internal standard against a calibration curve prepared in blank plasma.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) are then calculated from the resulting concentration-time data using non-compartmental analysis.
Conclusion
This guide provides a comparative overview of the pharmacokinetics of Rilmazafone and its active metabolites based on the currently available literature. While a complete pharmacokinetic profile in healthy volunteers from a single, comprehensive study is not publicly available, the existing data indicates that Rilmazafone is a prodrug that is rapidly converted to its active metabolites. The pharmacokinetic profiles of these metabolites can be significantly altered in specific patient populations, such as those with renal impairment. The provided representative experimental protocols and visualizations offer a framework for future research in this area. Further studies are warranted to fully characterize the pharmacokinetic properties of Rilmazafone and its metabolites in healthy human subjects to better inform its clinical use and guide future drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure determination of metabolites of rilmazafone, a 1H-1,2,4-triazolyl benzophenone derivative in monkey urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Study of Rilmazafone Hydrochloride in Patients with Chronic Renal Failure | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of N-Desmethyl Rilmazolam's Affinity for GABA-A Receptors
For researchers and professionals in drug development, understanding the nuanced interactions between novel compounds and their biological targets is paramount. This guide provides a comparative overview of the binding affinity of N-Desmethyl Rilmazolam, an active metabolite of the prodrug Rilmazafone, for γ-aminobutyric acid type A (GABA-A) receptors. Due to the limited availability of public data on the subtype-specific binding profile of this compound, this guide also presents data for other well-characterized benzodiazepines to offer a broader context for its potential pharmacological effects.
GABA-A Receptor Signaling Pathway
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Benzodiazepines, including this compound, act as positive allosteric modulators of this receptor, enhancing the effect of GABA.
Comparative Analysis of N-Desmethyl Rilmazolam and Other Rilmazafone Metabolites: A Guide for Researchers
A comprehensive examination of the pharmacological and pharmacokinetic properties of Rilmazafone's primary active metabolites, intended for researchers, scientists, and drug development professionals.
Rilmazafone, a pro-drug hypnotic, undergoes extensive metabolism to form several active benzodiazepine compounds. This guide provides a comparative analysis of the key metabolites, with a focus on N-Desmethyl Rilmazolam, to facilitate a deeper understanding of their individual contributions to the overall pharmacological profile of Rilmazafone.
Metabolic Pathway of Rilmazafone
Rilmazafone is a 1H-1,2,4-triazolyl benzophenone derivative that is inactive in its parent form.[1] Following oral administration, it is rapidly converted in the small intestine and liver into its active metabolites. The primary metabolic cascade involves desglycylation, cyclization, and successive demethylation steps.[2][3]
The principal active metabolites of Rilmazafone are:
-
Rilmazolam (M-1): Formed by desglycylation and cyclization of Rilmazafone.
-
This compound (M-2): Formed by the demethylation of Rilmazolam.[2][3]
-
Di-desmethyl Rilmazolam (M-3): Formed by the further demethylation of this compound.[2][3]
These active metabolites, possessing a triazolo-benzodiazepine skeleton, are responsible for the hypnotic and sedative effects observed after Rilmazafone administration.
Comparative Pharmacodynamics
The active metabolites of Rilmazafone exert their pharmacological effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor. This interaction enhances the inhibitory effects of GABA, leading to sedation, hypnosis, and anxiolysis.
GABA-A Receptor Binding Affinity
The major active metabolites of Rilmazafone exhibit high affinity for benzodiazepine receptors.[2] Studies have shown that these metabolites have Ki values ranging from 0.9 to 2.1 nM for benzodiazepine receptors.[2] The major metabolites demonstrate high affinity for both ω1 (alpha-1 subunit) and ω2 (alpha-2 and alpha-3 subunits) GABA-A receptor subtypes.[4] This broad affinity profile contributes to the sedative and hypnotic effects of Rilmazafone.
Table 1: Comparative Receptor Binding Affinity of Rilmazafone Metabolites
| Metabolite | Receptor Target | Binding Affinity (Ki) | Reference |
| Rilmazolam (M-1) | Benzodiazepine Receptors | 0.9 - 2.1 nM (collective) | [2] |
| This compound (M-2) | Benzodiazepine Receptors | 0.9 - 2.1 nM (collective) | [2] |
| di-desmethyl rilmazolam (M-3) | Benzodiazepine Receptors | 0.9 - 2.1 nM (collective) | [2] |
Note: The available data provides a collective Ki range for the active metabolites. Further research is needed to delineate the specific binding affinities of each individual metabolite for various GABA-A receptor subtypes.
Comparative Pharmacokinetics
The pharmacokinetic profiles of Rilmazafone's metabolites are crucial for understanding the onset and duration of its effects.
Table 2: Comparative Pharmacokinetic Parameters of Rilmazafone Metabolites
| Metabolite | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) | AUC (ng·hr/mL) | Clearance | Volume of Distribution | Reference |
| Rilmazolam (M-1) | [4] | ||||||
| Healthy Volunteers | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Patients with Renal Failure | ~2x higher than healthy | 2-4x longer than healthy | ~5x higher than healthy | [4] | |||
| This compound (M-2) | |||||||
| Healthy Volunteers | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Patients with Renal Failure | 2-4x longer than healthy | [4] | |||||
| M-4 | [4] | ||||||
| Healthy Volunteers | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Patients with Renal Failure | ~2x higher than healthy | 2-4x longer than healthy | ~5x higher than healthy | [4] |
Note: Comprehensive pharmacokinetic data for individual metabolites in healthy human subjects is limited. The provided data from a study in patients with chronic renal failure suggests that impaired renal function significantly alters the pharmacokinetics of Rilmazolam and M-4, leading to higher exposure and longer half-lives.
Experimental Protocols
Quantification of Rilmazafone Metabolites in Human Plasma by LC-MS/MS
The following provides a general framework for the quantification of Rilmazolam, this compound, and di-desmethyl rilmazolam in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add an appropriate internal standard solution.
-
Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.1.2. Liquid Chromatography Conditions
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient elution to separate the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
4.1.3. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be determined and optimized.
4.1.4. In Vitro Metabolism Studies
To investigate the formation of metabolites, Rilmazafone can be incubated with human liver microsomes in the presence of an NADPH-regenerating system. The reaction mixture is then analyzed by LC-MS/MS to identify and quantify the formation of Rilmazolam, this compound, and other metabolites.
Signaling Pathways
The primary signaling pathway modulated by Rilmazafone's active metabolites is the GABAergic system. By binding to the benzodiazepine site on the GABA-A receptor, these metabolites allosterically enhance the receptor's affinity for GABA. This leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions into the neuron. The subsequent hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, leading to the observed central nervous system depressant effects.
Conclusion
This compound, along with Rilmazolam and di-desmethyl rilmazolam, are the principal active metabolites of the prodrug Rilmazafone. They exhibit high affinity for benzodiazepine receptors, contributing to the hypnotic and sedative effects of the parent compound. While some pharmacokinetic data are available, further research is warranted to fully characterize the individual pharmacological and pharmacokinetic profiles of each metabolite in healthy human subjects. The provided experimental framework and signaling pathway diagrams offer a foundation for future investigations in this area.
References
- 1. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Study of Rilmazafone Hydrochloride in Patients with Chronic Renal Failure | Semantic Scholar [semanticscholar.org]
- 3. europeanreview.org [europeanreview.org]
- 4. [Pharmacological profiles of benzodiazepinergic hypnotics and correlations with receptor subtypes] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-Desmethyl Rilmazolam: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to the safe and responsible disposal of N-Desmethyl Rilmazolam, a triazolobenzodiazepine and an active metabolite of Rilmazafone.
Key Considerations for Disposal
Before proceeding with disposal, it is imperative to consult local, state, and federal regulations regarding chemical waste. The Environmental Protection Agency (EPA) provides comprehensive guidance on the management of hazardous waste pharmaceuticals.[1]
Waste Characterization: The first step is to determine if the waste is considered hazardous. Although the SDS does not classify this compound as hazardous, its nature as a pharmacologically active compound warrants careful handling. Any material contaminated with this compound, including personal protective equipment (PPE), empty containers, and spill cleanup materials, should be treated as hazardous waste.
Segregation: this compound waste should be segregated from other laboratory waste streams. Use dedicated, clearly labeled, and leak-proof containers. These containers should be marked as "HAZARDOUS DRUG WASTE ONLY".[2]
Disposal Options: The recommended disposal method for pharmaceutical waste is typically high-temperature incineration by a licensed hazardous waste disposal company.[2] This method ensures the complete destruction of the active compound. Landfilling in a licensed sanitary landfill for toxic wastes may be an alternative, but incineration is preferred to prevent environmental contamination.[2]
Step-by-Step Disposal Protocol
-
Consult Regulations: Review all applicable federal, state, and local regulations for hazardous and pharmaceutical waste disposal.
-
Characterize Waste: Treat all this compound and contaminated materials as hazardous waste.
-
Segregate and Contain:
-
Use designated, leak-proof, and clearly labeled containers for all this compound waste.
-
Label containers with "HAZARDOUS DRUG WASTE ONLY".[2]
-
Store the sealed waste containers in a secure, designated area away from general lab traffic.
-
-
Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal contractor.
-
Provide the contractor with the Safety Data Sheet and any other relevant information about the waste.
-
Ensure the contractor will use high-temperature incineration for disposal.
-
-
Maintain Records: Keep detailed records of all waste disposal activities, including dates, quantities, and the name of the disposal contractor.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Quantitative Data Summary
No quantitative data regarding specific disposal parameters (e.g., concentration limits for disposal) for this compound was found in the available resources. The disposal procedures are based on the qualitative classification of the substance as a potentially hazardous pharmaceutical compound.
| Parameter | Value | Source |
| GHS Hazard Classification | Not Classified | |
| Recommended Disposal Method | High-Temperature Incineration | [2] |
| Alternative Disposal Method | Licensed Sanitary Landfill | [2] |
Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all applicable laws and guidelines for the disposal of chemical waste.
References
Essential Safety and Handling Protocols for N-Desmethyl Rilmazolam
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the handling and disposal of N-Desmethyl Rilmazolam, a triazolobenzodiazepine and an active metabolite of rilmazafone.[1][2][3][4] Adherence to these procedures is mandatory to ensure the safety of all personnel and to maintain a secure laboratory environment. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it as a potent compound due to its pharmacological activity.
I. Personal Protective Equipment (PPE)
The following table outlines the required PPE for handling this compound. These requirements are based on a comprehensive risk assessment that considers the compound's nature as a potent psychoactive substance.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves.[5][6] | Prevents skin contact and cross-contamination. The outer glove should be removed and disposed of within the containment area. |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[7] | Protects eyes from potential splashes or aerosolized particles. |
| Lab Coat | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[6] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required under normal handling conditions in a well-ventilated area. Use of a NIOSH-approved respirator should be considered if there is a risk of aerosol generation. | To be determined by a site-specific risk assessment. |
| Footwear | Closed-toe and closed-heel shoes. | Protects feet from spills and falling objects. |
II. Operational Handling Plan
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps for safe handling from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
III. Experimental Protocols
A. Weighing and Transfer:
-
Perform all manipulations of solid this compound within a chemical fume hood or other ventilated enclosure.
-
Use dedicated, clean spatulas and weighing vessels.
-
Tare the balance with the weighing vessel.
-
Carefully transfer the desired amount of the compound to the vessel.
-
Close the primary container immediately after transfer.
-
Clean any residual powder from the spatula and weighing area with a solvent-moistened wipe.
B. Solubilization:
-
This compound is soluble in acetonitrile, chloroform, and methanol.[1][2]
-
Add the appropriate solvent to the vessel containing the weighed compound.
-
Gently swirl or vortex to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain.
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste:
-
All solutions and unused solid material should be collected in a designated, labeled hazardous waste container.
-
The waste container should be clearly marked as "Hazardous Waste" and include the chemical name.
-
-
Contaminated Materials:
-
Dispose of all used PPE, including gloves, lab coats, and any materials used for cleaning spills (e.g., wipes, absorbent pads), in a sealed bag and then into the solid hazardous waste stream.
-
-
Disposal Method:
-
Disposal must be conducted through a licensed chemical waste management company in accordance with all local, state, and federal regulations. Smaller quantities may be disposed of with household waste, but this is not recommended for a laboratory setting.
-
V. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Clean the spill area with a suitable decontamination solution.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 50330-93-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy this compound [smolecule.com]
- 5. pppmag.com [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
